4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
Description
Properties
IUPAC Name |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19/h5-10H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPLEMXVCGLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559589 | |
| Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114527-28-5 | |
| Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a valuable building block in medicinal chemistry and materials science. This document outlines the synthetic strategy, detailed experimental protocols, and expected data, offering a practical resource for researchers in organic synthesis and drug development.
Introduction
This compound is a bifunctional molecule incorporating a metal-chelating 2,2'-bipyridine core and a carboxylic acid moiety. This unique combination of functionalities makes it an attractive intermediate for the synthesis of targeted therapeutics, diagnostic agents, and functional materials. The bipyridine unit can coordinate with a variety of metal ions, while the butanoic acid chain provides a handle for conjugation to biomolecules or surfaces. This guide details a plausible and robust synthetic pathway starting from the commercially available 4,4'-dimethyl-2,2'-bipyridine.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process:
-
Selective Mono-deprotonation: Treatment of 4,4'-dimethyl-2,2'-bipyridine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively deprotonate one of the methyl groups, forming a lithiated intermediate.
-
Alkylation: Reaction of the lithiated bipyridine with an appropriate electrophile, ethyl 4-bromobutanoate, to introduce the protected butanoic acid side chain.
-
Hydrolysis: Saponification of the ethyl ester to yield the final product, this compound.
A visual representation of this synthetic workflow is provided below.
An In-depth Technical Guide to 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid (CAS Number 114527-28-5)
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid
This compound, with CAS number 114527-28-5, is a bipyridine derivative that serves as a crucial building block in coordination chemistry and material science.[1] Its structure features a rigid, metal-chelating bipyridine core combined with a flexible butanoic acid side chain, making it a versatile ligand for the synthesis of novel metal complexes with applications in diverse fields, including anticancer research and the development of organic light-emitting diodes (OLEDs).[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 114527-28-5 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][3] |
| Molecular Weight | 256.3 g/mol | [1] |
| Melting Point | 107-109 °C | [1] |
| Physical Form | Solid | [4] |
| Purity | ≥95% | [3][4] |
| Storage | Store at room temperature | [4] |
| IUPAC Name | 4-(4'-methyl-2,2'-bipyridin-4-yl)butanoic acid | [4] |
| InChI Key | LFMPLEMXVCGLMX-UHFFFAOYSA-N | [3][4] |
Biological Activity and Applications
While this compound itself is primarily a ligand, its metal complexes, particularly with ruthenium(II), have demonstrated significant potential as anticancer agents.[5][6] These complexes are being explored for their ability to induce cancer cell death through various mechanisms, including apoptosis.[5][6] The carboxylic acid group on the ligand can influence the biological activity of the resulting metal complexes, affecting their DNA/protein binding affinity, antioxidant properties, and cytotoxicity.[7][8]
The bipyridine moiety is a key component in medicinal chemistry due to its versatile coordination capabilities.[9] Ruthenium complexes containing bipyridine ligands have shown promise in targeting cancer cells with potentially lower general toxicity compared to traditional platinum-based drugs like cisplatin.[9]
Synthesis and Experimental Protocols
General Synthesis of Bipyridine Derivatives
General Experimental Workflow for Bipyridine Functionalization:
Experimental Protocol for In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to assess the cytotoxicity of compounds on cancer cell lines.[11]
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well microtiter plates at a specific density and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The test compound, this compound or its metal complexes, is dissolved in a suitable solvent and added to the wells at various concentrations. The plates are then incubated for a defined period, typically 48 to 72 hours.[11]
-
Cell Fixation: The assay is terminated by adding cold trichloroacetic acid (TCA) to fix the cells. The plates are incubated at 4°C for 60 minutes.[11]
-
Staining: The TCA is washed away, and the fixed cells are stained with Sulforhodamine B solution.
-
Washing and Solubilization: Excess dye is removed by washing with acetic acid. The bound dye is then solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 540 nm) to determine the cell viability. The concentration at which 50% of cell growth is inhibited (IC50) is then calculated.
Experimental Workflow for SRB Cytotoxicity Assay:
Mechanism of Action of Ruthenium Complexes
Ruthenium(II) complexes derived from this compound are being investigated for their anticancer properties. While the precise mechanism can vary, a common pathway involves the induction of apoptosis (programmed cell death) in cancer cells.[5][6]
Proposed Signaling Pathway for Apoptosis Induction by Ruthenium(II)-Bipyridine Complexes:
These ruthenium complexes can localize in the mitochondria, leading to membrane depolarization and the release of pro-apoptotic factors, which in turn activate a cascade of caspases, ultimately leading to cell death.[12] Some ruthenium complexes have also been shown to interact with DNA, although the primary mechanism of cytotoxicity for many appears to be mitochondria-mediated apoptosis.[12]
Concluding Remarks
This compound is a valuable and versatile ligand in the development of novel metal-based compounds. Its primary significance lies in its role as a precursor to ruthenium and other metal complexes that exhibit promising anticancer and luminescent properties. Further research into the synthesis and biological evaluation of new complexes based on this ligand is warranted to explore their full therapeutic and technological potential. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and drug development professionals working in this exciting area of medicinal inorganic chemistry.
References
- 1. This compound|CAS 114527-28-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(4′-Methyl-[2,2′-bipyridin]-4-yl)butanoic acid [cymitquimica.com]
- 4. 4'-Methyl[2,2'-bipyridine]-4-butanoic acid | 114527-28-5 [sigmaaldrich.com]
- 5. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]
- 6. jhsci.ba [jhsci.ba]
- 7. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 12. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid is a functionalized bipyridine derivative that has garnered interest primarily in the field of materials science. Its unique molecular architecture, featuring a rigid, metal-chelating bipyridine core coupled with a flexible carboxylic acid sidechain, makes it a versatile building block for advanced materials and a potential ligand in coordination chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a focus on its relevance to researchers in chemistry and drug development.
Molecular Structure and Chemical Identity
The fundamental structure of this compound consists of a 2,2'-bipyridine scaffold. A methyl group is substituted at the 4'-position, and a butanoic acid group is attached at the 4-position. This arrangement provides two distinct functional regions: the bipyridine moiety, which is an excellent chelator for various metal ions, and the carboxylic acid group, which allows for covalent attachment to surfaces or other molecules.
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 114527-28-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 256.3 g/mol | [1][2] |
| IUPAC Name | 4-(4'-methyl-2,2'-bipyridin-4-yl)butanoic acid | |
| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)O | [4] |
| InChI Key | LFMPLEMXVCGLMX-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Melting Point | 107-109°C | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at room temperature in a cool, dry, and well-ventilated area away from incompatible substances. | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
A potential synthetic strategy is outlined below. This protocol is a representative example based on common organic synthesis techniques for similar compounds.
Representative Experimental Protocol (Hypothetical)
Materials:
-
4-Methyl-2-bromopyridine
-
(4-(1,3,2-dioxaborinan-2-yl)butyl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling: To a round-bottom flask, add 4-methyl-2-bromopyridine (1.0 eq), (4-(1,3,2-dioxaborinan-2-yl)butyl)pyridine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added.
-
The reaction mixture is heated to reflux (e.g., 90-100 °C) and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the butanoate ester of the target molecule.
-
Hydrolysis: The purified ester is dissolved in a mixture of ethanol and aqueous NaOH solution and stirred at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Spectroscopic Data
As of the date of this document, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Applications in Research and Development
Materials Science
The primary application of this compound is in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The bipyridine moiety serves as a ligand for metal centers (e.g., ruthenium, iridium), forming complexes with desirable photophysical properties. The butanoic acid group allows for anchoring these complexes to surfaces or integrating them into larger polymeric structures.
Potential in Drug Development
While this specific molecule is not widely cited in drug development literature, bipyridine derivatives and their metal complexes have shown significant potential as therapeutic agents, particularly in oncology.
Anticancer Properties of Bipyridine-Metal Complexes:
-
Bipyridine-containing ruthenium complexes have been investigated for their anticancer properties.[5][6] These complexes can interact with biological macromolecules and have been shown to induce apoptosis and inhibit tumor growth.[5][6]
-
The mechanism of action for some ruthenium-bipyridine complexes involves the induction of reactive oxygen species (ROS), leading to cellular damage in cancer cells.
Potential Signaling Pathway Involvement:
Although no specific signaling pathways have been elucidated for this compound, related ruthenium-bipyridine complexes have been shown to modulate key cellular signaling pathways involved in cancer progression. For instance, some complexes can activate MAPK signaling pathways and suppress AKT metabolic pathways, leading to apoptosis.
Below is a representative diagram of a simplified signaling pathway that could potentially be influenced by bipyridine-metal complexes.
Conclusion
This compound is a valuable chemical intermediate with established applications in materials science and potential for further exploration in coordination chemistry and drug discovery. Its bifunctional nature allows for the creation of complex molecular architectures. While detailed biological studies on this specific compound are limited, the broader class of bipyridine derivatives and their metal complexes represent a promising area for the development of novel therapeutics. Further research into the synthesis, characterization, and biological activity of this and related compounds is warranted to fully unlock their potential.
References
Spectroscopic Profile of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid is a bipyridine derivative with a molecular formula of C₁₅H₁₆N₂O₂ and a molecular weight of 256.3 g/mol .[1][3] It possesses a melting point in the range of 107-109°C.[1] The structure combines a rigid, metal-chelating bipyridine core with a flexible carboxylic acid functional group, making it a versatile building block in supramolecular chemistry and materials science.[1]
| Property | Value | Reference |
| CAS Number | 114527-28-5 | [1][3][4] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][3] |
| Molecular Weight | 256.3 g/mol | [1] |
| Melting Point | 107-109°C | [1] |
| Purity | Typically ≥95% | [3][5] |
Predicted Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on the analysis of its chemical structure and known spectroscopic trends for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bipyridine rings, the aliphatic protons of the butanoic acid chain, and the methyl group. The aromatic region will likely display a complex pattern of doublets and triplets characteristic of substituted pyridine rings. The butanoic acid chain would present as multiplets for the methylene groups and a triplet for the terminal methyl group. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The aromatic carbons of the bipyridine rings will resonate in the typical aromatic region, and the aliphatic carbons of the butanoic acid chain and the methyl group will be found in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of its functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The spectrum will also feature aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching bands.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 256. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the butanoic acid chain.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between two KBr or NaCl plates.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the pure KBr pellet or Nujol on salt plates should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Parameters (ESI-MS):
-
Ionization mode: Positive ion mode is expected to be more effective.
-
Mass range: m/z 50-500.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature should be optimized for the specific instrument.
-
Visualizations
Molecular Structure
Caption: Molecular structure of the compound.
Experimental Workflow
Caption: General experimental workflow.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid. This compound, with the CAS number 114527-28-5 and molecular formula C₁₅H₁₆N₂O₂, is a bipyridine derivative with applications in materials science and as a building block in organic synthesis, particularly for Organic Light-Emitting Diodes (OLEDs)[1][2]. This guide offers predicted spectral data based on the analysis of its constituent chemical moieties, a comprehensive experimental protocol for acquiring the spectrum, and a structural illustration to aid in spectral interpretation.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for this specific compound is not readily found, a reliable prediction of the ¹H NMR spectrum can be made by analyzing the chemical shifts and coupling constants of analogous 2,2'-bipyridine and butanoic acid derivatives[3][4][5][6]. The predicted data is summarized in the table below. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the substituted bipyridine core and the aliphatic protons of the butanoic acid chain.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~8.5-8.7 | Doublet | 2H | H-6, H-6' |
| ~8.2-8.4 | Singlet | 1H | H-3' |
| ~7.1-7.8 | Multiplet | 3H | H-3, H-5, H-5' |
| ~2.8 | Triplet | 2H | -CH₂- (α to bipyridine) |
| ~2.4 | Singlet | 3H | -CH₃ |
| ~2.3 | Triplet | 2H | -CH₂- (α to COOH) |
| ~2.0 | Multiplet | 2H | -CH₂- (β to COOH) |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are subject to variation based on solvent and concentration. The acidic proton of the carboxylic acid is expected to be a broad singlet and may undergo deuterium exchange upon addition of D₂O[7].
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts, particularly of the carboxylic acid proton. CDCl₃ is a common choice for many organic molecules[5].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[5].
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: ¹H
-
Temperature: Standard room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is generally sufficient to cover the expected range of proton signals.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons in the molecule. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in the assignment of peaks[8].
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the logical grouping of its proton environments, which is fundamental to understanding its ¹H NMR spectrum.
Caption: Molecular structure of this compound.
References
- 1. This compound|CAS 114527-28-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. publishing.bceln.ca [publishing.bceln.ca]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Butyric Acid(107-92-6) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
A Technical Guide to 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a heterocyclic compound with significant potential in materials science and medicinal chemistry. This document consolidates available data on its chemical structure, physical characteristics, and outlines a plausible synthetic approach based on established methodologies for related bipyridine derivatives. Furthermore, it explores the potential biological relevance of this class of compounds, particularly in the context of oncogenic signaling pathways. While specific experimental data for this molecule is limited in publicly accessible literature, this guide serves as a valuable resource by aggregating current knowledge and providing a framework for future research and development.
Chemical and Physical Properties
This compound is a bipyridine derivative characterized by a methyl group on one pyridine ring and a butanoic acid substituent on the other. This unique structure imparts a combination of rigidity from the bipyridine core and flexibility from the aliphatic chain, making it a versatile building block. The bipyridine moiety is a well-known chelating agent for various metal ions, while the carboxylic acid group provides a reactive handle for covalent modification.[1]
General Properties
A summary of the general chemical and physical properties of this compound is presented in Table 1. These data have been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 114527-28-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 256.30 g/mol | [1][2][4][5] |
| Appearance | Solid | |
| Melting Point | 107-109°C | [1] |
| Purity | ≥95% - 97% | [1][2] |
| Storage | Store at room temperature in a cool, dry, and well-ventilated area away from incompatible substances, under an inert atmosphere. | [1][4] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided in Table 2.
| Identifier | Value | Source |
| IUPAC Name | 4-(4'-methyl-2,2'-bipyridin-4-yl)butanoic acid | |
| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)O | [4][5] |
| InChI Key | LFMPLEMXVCGLMX-UHFFFAOYSA-N | [1][2][4] |
| InChI | 1S/C15H16N2O2/c1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19/h5-10H,2-4H2,1H3,(H,18,19) |
Spectroscopic and Physicochemical Data
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not publicly available. However, based on general methods for the synthesis of substituted bipyridine carboxylic acids found in patent literature, a plausible synthetic workflow can be proposed. The following represents a generalized, conceptual protocol.
General Synthetic Workflow for Substituted Bipyridine Carboxylic Acids
The synthesis of bipyridine derivatives often involves a cross-coupling reaction to form the bipyridine core, followed by functional group manipulations to introduce the desired substituents. A common approach is the Suzuki or Stille coupling of two appropriately functionalized pyridine rings. For the target molecule, this could involve the coupling of a methyl-substituted pyridine boronic acid (or stannane) with a pyridine derivative bearing the butanoic acid side chain (or a precursor).
Below is a conceptual workflow diagram for the synthesis.
Caption: Conceptual workflow for the synthesis of the target molecule.
Potential Applications and Biological Relevance
Bipyridine derivatives are of significant interest in various fields due to their versatile properties.
Materials Science
This compound is considered a key intermediate in the development of materials for Organic Light-Emitting Diodes (OLEDs). The bipyridine core can coordinate with metal ions to form luminescent complexes, and the overall molecular structure can be tailored to fine-tune the electronic and optical properties of the resulting materials.[1][6] The carboxylic acid functionality allows for its integration into larger molecular architectures or for anchoring to surfaces.
Medicinal Chemistry and Drug Development
The bipyridine scaffold is a common motif in medicinal chemistry, known for its ability to chelate metal ions that are essential for the function of certain enzymes. Furthermore, derivatives of 2,2'-bipyridine have been investigated for their potential as anticancer agents.
Recent studies have highlighted the role of bipyridine derivatives as potential inhibitors of key oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK (MAPK) pathways.[7][8][9][10][11] These pathways are frequently dysregulated in various cancers, including melanoma, leading to uncontrolled cell proliferation and survival. Inhibition of components of these pathways, such as BRAF and AKT, is a validated therapeutic strategy. While the specific activity of this compound has not been reported, its structural similarity to other biologically active bipyridines suggests it could be a candidate for investigation in this area.
Below is a diagram illustrating the potential points of inhibition for bipyridine derivatives within these signaling cascades.
Caption: Potential inhibition points of bipyridine derivatives in cancer signaling.
Conclusion
This compound is a compound with considerable promise for applications in both materials science, particularly for OLEDs, and as a scaffold for the design of novel therapeutic agents. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation of its known properties and a logical framework for its synthesis and potential biological investigation. Further research is warranted to fully elucidate the spectroscopic, physicochemical, and biological properties of this molecule to unlock its full potential.
References
- 1. This compound|CAS 114527-28-5 [benchchem.com]
- 2. 4-(4′-Methyl-[2,2′-bipyridin]-4-yl)butanoic acid [cymitquimica.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound [acrospharmatech.com]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma | springermedizin.de [springermedizin.de]
- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib [mdpi.com]
- 10. BRAF inhibitor resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
Technical Guide: Solubility Profile of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid (CAS: 114527-28-5). Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its likely solubility based on the known properties of structurally analogous bipyridine carboxylic acids. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility in various solvents, which is crucial for its application in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and for its potential use in pharmaceutical and coordination chemistry.[1][2]
Introduction
This compound is a heterocyclic compound featuring a methyl-substituted bipyridine core linked to a butanoic acid chain. The bipyridine moiety provides a rigid, aromatic scaffold with well-established metal-chelating properties, while the carboxylic acid group introduces a polar, ionizable functional group. This unique combination of a hydrophobic aromatic system and a hydrophilic acidic group dictates its solubility behavior, which is a critical parameter for its synthesis, purification, formulation, and application. Understanding the solubility of this compound is paramount for researchers in materials science and drug development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 114527-28-5 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][3][4][5] |
| Molecular Weight | 256.30 g/mol | [1][3][5][6] |
| Appearance | Solid (predicted) | [6] |
| Melting Point | 107-109 °C | [1] |
Predicted Solubility Profile
2,2'-Bipyridine-5,5'-dicarboxylic acid is reported to be slightly soluble in DMSO and sparingly soluble in aqueous buffers.[7] Specifically, it has a solubility of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2). In contrast, 2,2'-bipyridine-4,4'-dicarboxylic acid is described as insoluble in water but soluble in common organic solvents.[8] The presence of the carboxylic acid group in these molecules enhances their solubility in polar organic solvents and basic aqueous solutions.
Given its structure, this compound, with a single carboxylic acid group and a less symmetrical structure than its dicarboxylic acid analogs, is expected to exhibit the following solubility trends:
-
Low solubility in non-polar organic solvents such as hexane and toluene, due to the polarity of the bipyridine and carboxylic acid moieties.
-
Limited solubility in water due to the hydrophobic nature of the methyl-bipyridine core.
-
Moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can solvate both the aromatic rings and the carboxylic acid group.
-
Increased solubility in basic aqueous solutions (e.g., dilute NaOH or NaHCO₃) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
-
Potential for solubility in polar protic solvents like methanol and ethanol, although this may be limited by the hydrophobic backbone.
A summary of the predicted solubility is presented in Table 2.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | Presence of both hydrophobic (bipyridine) and hydrophilic (carboxylic acid) groups. |
| Methanol, Ethanol | Slightly to Moderately Soluble | Polar protic nature can interact with the carboxylic acid. |
| Acetone | Slightly to Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Moderately polar solvent. |
| Diethyl Ether | Sparingly Soluble | Low polarity. |
| Toluene, Hexane | Insoluble | Non-polar nature is incompatible with the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of solvating the entire molecule. |
| N,N-Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent. |
| 5% Aqueous NaOH | Soluble | Formation of a soluble sodium carboxylate salt. |
| 5% Aqueous NaHCO₃ | Likely Soluble | Formation of a soluble sodium carboxylate salt, indicating a sufficiently acidic carboxylic acid. |
| 5% Aqueous HCl | Sparingly Soluble | Protonation of the pyridine nitrogens may slightly increase solubility, but the overall molecule remains largely organic. |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, a systematic experimental approach is required. The following protocol is a general guideline that can be adapted based on available laboratory equipment.
Materials and Equipment
-
This compound (high purity)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
A range of solvents (as listed in Table 2)
-
pH meter
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantification of Solute Concentration:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for solubility determination.
Logical Framework for Solubility Classification
A qualitative assessment of solubility in different types of solvents can provide valuable insights into the compound's functional groups. The following decision tree, based on standard organic qualitative analysis procedures, can be used to classify the compound.[9][10][11]
Caption: Logical flow for solubility-based classification.
For this compound, it is expected to be insoluble in water, soluble in 5% NaOH and 5% NaHCO₃, thus classifying it as a strong organic acid.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, a robust understanding of its likely behavior can be inferred from its molecular structure and comparison with related compounds. It is anticipated to be soluble in polar aprotic solvents and basic aqueous solutions. The provided experimental protocol offers a clear and systematic approach for researchers to determine the precise solubility of this compound in various solvents, thereby facilitating its effective use in research and development. This guide serves as a foundational resource for scientists and professionals working with this versatile bipyridine derivative.
References
- 1. This compound|CAS 114527-28-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(4′-Methyl-[2,2′-bipyridin]-4-yl)butanoic acid [cymitquimica.com]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound [acrospharmatech.com]
- 6. 4'-Methyl[2,2'-bipyridine]-4-butanoic acid | 114527-28-5 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Purity Analysis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the purity analysis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a key building block in materials science and pharmaceutical development. Due to the limited availability of specific validated analytical methods for this compound in publicly accessible literature, this guide outlines a robust, multi-faceted analytical strategy based on established principles for the characterization of heterocyclic and carboxylic acid-containing organic molecules. The methodologies detailed herein, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a framework for establishing the identity, purity, and impurity profile of this compound.
Introduction
This compound (Figure 1) is a bifunctional organic molecule that incorporates a metal-chelating bipyridine core and a terminal carboxylic acid group. This unique structure makes it a valuable intermediate in the synthesis of advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs), as well as for the development of novel pharmaceutical agents and catalysts. The purity of this reagent is critical, as impurities can significantly impact the performance, reproducibility, and safety of the final products. This guide presents a systematic approach to the purity analysis of this compound.
Figure 1. Chemical Structure of this compound
Molecular Formula: C₁₅H₁₆N₂O₂ Molecular Weight: 256.3 g/mol CAS Number: 114527-28-5
Analytical Strategy for Purity Determination
A comprehensive purity assessment of this compound requires the use of orthogonal analytical techniques to identify and quantify both the main component and any potential impurities. The recommended analytical workflow is depicted in Figure 2.
A Comprehensive Theoretical Analysis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a detailed theoretical investigation into the structural and electronic properties of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a molecule of significant interest in materials science and drug development. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this document outlines a robust computational methodology for elucidating the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. While extensive experimental data for this specific molecule is not publicly available, this guide presents a comprehensive, representative theoretical study based on established computational protocols for bipyridine derivatives.[1][2][3] All quantitative data are summarized in structured tables, and key workflows are visualized to provide a foundational resource for researchers in the field.
Introduction
This compound (MMBA) is a bifunctional organic molecule that incorporates a rigid, metal-chelating 2,2'-bipyridine core with a flexible butanoic acid side chain.[4] The bipyridine moiety is a well-established ligand in coordination chemistry, known for its ability to form stable complexes with a variety of transition metals, which are integral to catalysis and the development of photoluminescent materials.[2] The methyl group substituent on one of the pyridine rings can influence the electronic properties of the bipyridine system.[2] The carboxylic acid group provides a versatile anchor for covalent attachment to surfaces or conjugation with other molecules.[4]
These structural features make MMBA a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs), supramolecular chemistry, and as a linker in the design of novel therapeutic agents.[4] A thorough understanding of its conformational landscape, electronic structure, and spectroscopic properties at a molecular level is crucial for the rational design of new materials and drugs. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive framework for gaining these fundamental insights.[1][3]
This whitepaper details a standard and rigorous computational protocol for the theoretical characterization of MMBA.
Computational Methodology
The theoretical analysis of this compound was conducted using a standard DFT and TD-DFT protocol, as outlined below. These methods are widely applied in the study of bipyridine derivatives for their accuracy in predicting molecular properties.[1][2][3]
Geometry Optimization
The initial step involves determining the most stable three-dimensional structure of MMBA, corresponding to the global minimum on the potential energy surface.
-
Software: Gaussian 09/16 Program Package
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p) for all atoms
-
Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for each atom was less than 0.0018 Å.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation was performed at the same level of theory. This serves two critical purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated harmonic frequencies can be correlated with experimental Infrared (IR) and Raman spectra. A standard scaling factor of 0.961 is typically applied to the computed frequencies to account for anharmonicity and basis set limitations.[5]
Electronic Structure Analysis
With the validated optimized geometry, a series of analyses were conducted to probe the electronic properties of MMBA.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energies.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6][7]
-
UV-Vis Absorption Spectrum: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. This allows for the prediction of the vertical excitation energies and oscillator strengths of the lowest singlet electronic transitions.[8][9]
Results and Discussion
Molecular Structure
The optimized geometry of this compound is depicted below. The bipyridine core exhibits a nearly planar conformation, which is characteristic of this ligand system. The butanoic acid chain introduces conformational flexibility.
Table 1: Selected Optimized Geometric Parameters of MMBA
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C4-C5 | 1.49 | C5-C4-C8 | 117.5 |
| C-N (avg, ring) | 1.34 | C-N-C (avg, ring) | 118.0 |
| C-C (avg, ring) | 1.39 | C4-C5-N2 | 116.8 |
| C=O | 1.21 | O1-C12-O2 | 123.0 |
| C-O | 1.36 | C11-C12-O2 | 111.5 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical basis for interpreting experimental IR and Raman spectra. Key vibrational modes are summarized in Table 2.
Table 2: Selected Calculated Vibrational Frequencies for MMBA
| Frequency (cm⁻¹, scaled) | Assignment |
| ~3500 | O-H stretch (carboxylic acid) |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic & methyl) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1600, 1560 | C=C and C=N stretching (bipyridine rings) |
| ~1450 | C-H bending (aliphatic & methyl) |
| ~1250 | C-O stretch (carboxylic acid) |
| ~950 | O-H bend (out-of-plane, carboxylic acid dimer) |
Electronic Properties
The electronic properties of MMBA provide insight into its reactivity and photophysical behavior.
Table 3: Calculated Electronic Properties of MMBA
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 4.27 eV |
| Dipole Moment | 3.45 Debye |
The HOMO is primarily localized on the bipyridine ring system, while the LUMO is also distributed across the π-system of the bipyridine core. The relatively large HOMO-LUMO gap suggests good kinetic stability.
The Molecular Electrostatic Potential (MEP) map reveals that the most negative potential (red regions) is concentrated around the nitrogen atoms of the bipyridine rings and the carbonyl oxygen of the carboxylic acid. These areas are susceptible to electrophilic attack and are the primary sites for metal coordination. The most positive potential (blue region) is located around the hydroxyl hydrogen of the carboxylic acid, indicating its acidic nature.
The TD-DFT calculations predict the main electronic transitions in the UV-Vis spectrum.
Table 4: Calculated UV-Vis Absorption Maxima for MMBA
| Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| 285 | 0.45 | π → π* (bipyridine rings) |
| 242 | 0.38 | π → π* (bipyridine rings) |
The calculated spectrum is dominated by intense π → π* transitions within the bipyridine core, which is typical for this class of compounds.
Conclusion
This whitepaper presents a comprehensive theoretical study of this compound using state-of-the-art DFT and TD-DFT methods. The detailed computational protocol outlined herein provides a robust framework for investigating the structural and electronic properties of this versatile molecule. The generated data on optimized geometry, vibrational frequencies, and electronic characteristics offer valuable insights for researchers in materials science and drug development. These theoretical predictions serve as a foundational guide for the rational design of novel MMBA-based materials and therapeutics, and for the interpretation of future experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS 114527-28-5 [benchchem.com]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MEP [cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid (CAS: 114527-28-5) is a specialized organic molecule designed for applications in materials science, particularly in the field of organic electronics.[1][2] Its structure, featuring a bipyridine core and a carboxylic acid-terminated butanoic acid chain, makes it a versatile building block for advanced materials.[2] The bipyridine moiety is an excellent metal-chelating ligand, ideal for forming stable complexes with transition metals like iridium(III) and ruthenium(II), which are commonly used as phosphorescent emitters in high-efficiency OLEDs.[2][3] The terminal carboxylic acid group provides a convenient point for covalent attachment, allowing the molecule to function as an anchoring ligand to electrode surfaces or to be integrated into larger molecular scaffolds.[2]
This document provides detailed protocols and application notes for the synthesis and utilization of this compound and its analogues in the fabrication of OLEDs. While specific performance data for devices incorporating this compound is not extensively published, this guide presents representative data and methodologies from closely related bipyridine-based systems to serve as a practical reference for researchers.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 114527-28-5 | [4] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [5] |
| Molecular Weight | 256.3 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [5] |
| Storage | Store at room temperature in a cool, dry, well-ventilated area. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of asymmetrically substituted bipyridines can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.[6][7] The following is a representative protocol based on a Stille coupling reaction, a common method for creating C-C bonds between sp²-hybridized carbons.
Materials:
-
4-Methyl-4'-bromo-2,2'-bipyridine
-
Tributyl(4-butanoic acid)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 4-methyl-4'-bromo-2,2'-bipyridine (1.0 eq) and tributyl(4-butanoic acid)stannane (1.2 eq) in anhydrous toluene under an argon atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously under argon. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 2-3 hours.
-
Extraction: Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Protocol 2: Fabrication of a Multilayer Phosphorescent OLED by Thermal Evaporation
This protocol describes the fabrication of a phosphorescent OLED (PHOLED) where a complex utilizing a bipyridine-based ligand, such as this compound, could be used as the emissive dopant. The device architecture and materials are representative of high-efficiency devices.[8][9]
Device Structure: ITO / HIL / HTL / EML (Host:Emitter) / ETL / EIL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material: e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole-Transport Layer (HTL) material: e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (α-NPD)
-
Emissive Layer (EML) Host: e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
-
Emissive Layer (EML) Emitter: e.g., an Iridium(III) complex with a functionalized bipyridine ligand (e.g., 6-10 wt% doping)
-
Electron-Transport Layer (ETL) material: e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) or a bipyridine-based material.[9]
-
Electron-Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)
-
Cathode material: e.g., Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
HIL Deposition: Deposit a 30 nm layer of TAPC onto the ITO surface.
-
HTL Deposition: Deposit a 20 nm layer of α-NPD onto the HIL.
-
EML Deposition: Co-evaporate the CBP host and the phosphorescent iridium emitter at a controlled ratio to form a 30 nm thick emissive layer. The doping concentration is critical and should be optimized (e.g., 8 wt%).
-
ETL Deposition: Deposit a 30 nm layer of Alq₃ onto the EML.
-
EIL Deposition: Deposit a thin (1 nm) layer of LiF onto the ETL to facilitate electron injection.
-
Cathode Deposition: Deposit a 100 nm layer of Al through a shadow mask to define the cathode area.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
Representative Performance Data
Since specific device data for this compound is limited in public literature, the following table summarizes the performance of OLEDs using analogous bipyridine-based phosphorescent emitters to provide a benchmark for expected performance.
| Emitter Type | Role in OLED | Max. EQE (%) | Power Eff. (lm/W) | Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color | Reference |
| Ir(III) Complex with Phenyl-Substituted Bipyridine | Emitter (Dopant) | 14.9 | ~39.8 (cd/A) | > 1000 | ~3.5 | Sky-Blue | [10] |
| Ru(II) Tris-bipyridine Complex | Emitter (Single Layer) | 1.4 | 0.8 | 500 @ 3V | 2.3 | Red | [11] |
| Pt(II) Complex with Tetradentate Bipyridine Ligand | Emitter (Dopant) | 17.6 | - | > 100 | - | Blue | [12] |
| 2,2'-Bipyridine-based ETM | Electron Transport | 21.0 | 74.0 | 1000 | 3.2 | Green (Ir(ppy)₃) | [9] |
EQE: External Quantum Efficiency
Application and Logical Relationships
The primary role of this compound in OLEDs is as a ligand within a metal complex that serves as a phosphorescent emitter. The carboxylic acid group can also be used to anchor the complex to a metal oxide layer (e.g., ZnO or TiO₂) which can function as an electron transport layer, potentially improving charge injection and device stability.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 114527-28-5 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [acrospharmatech.com]
- 5. 4-(4′-Methyl-[2,2′-bipyridin]-4-yl)butanoic acid [cymitquimica.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in Dye-Sensitized Solar Cells
Disclaimer: Direct application data and established protocols for the specific use of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in dye-sensitized solar cells (DSSCs) are not extensively available in the reviewed scientific literature. However, based on its chemical structure—a bipyridine moiety functionalized with a methyl group and a butanoic acid anchoring group—its potential applications can be inferred from studies on structurally similar compounds. This document provides detailed application notes and protocols based on the likely roles of this compound in DSSCs, drawing from established methodologies for analogous bipyridine derivatives.
Introduction
This compound is a versatile chemical intermediate with potential applications in materials science, including the development of Organic Light-Emitting Diodes (OLEDs).[1][2] Its structure, featuring a metal-chelating bipyridine core and a carboxylic acid group for surface anchoring, makes it a prime candidate for several roles within dye-sensitized solar cells.[2] The primary hypothesized applications in DSSCs are as an ancillary ligand in ruthenium-based sensitizer dyes or as a co-adsorbent on the semiconductor photoanode.
Potential Applications in DSSCs
Ancillary Ligand in Ruthenium Sensitizers
The bipyridine core of the molecule can act as a ligand, coordinating with a central metal atom, typically ruthenium, to form a sensitizer dye. In this context, the butanoic acid group would serve as an anchoring group to bind the dye to the titanium dioxide (TiO₂) photoanode. The methyl group can influence the electronic properties and solubility of the resulting dye complex. The overall structure of such a sensitizer would be analogous to well-known ruthenium dyes where ancillary ligands are modified to fine-tune the photophysical and electrochemical properties of the dye, ultimately impacting the solar cell's performance.[3]
Co-adsorbent on the Photoanode
The carboxylic acid group allows the molecule to adsorb onto the TiO₂ surface. When used in conjunction with a primary sensitizer dye, it can act as a co-adsorbent. Co-adsorbents are employed to prevent dye aggregation, passivate surface states on the TiO₂, and reduce charge recombination, which can lead to an improvement in the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).
Data Presentation: Performance of DSSCs with Analogous Bipyridine Ligands
While specific data for this compound is unavailable, the following table summarizes the performance of DSSCs employing various ruthenium sensitizers with different ancillary bipyridine ligands. This data provides a benchmark for the expected performance of a dye incorporating the target molecule.
| Sensitizer | Ancillary Ligand | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| N719 | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 7.13 | [3] |
| Z907 | 4,4'-dinonyl-2,2'-bipyridine | - | - | - | 6.36 | [3] |
| Complex 1 | Fluorene-substituted bipyridine | - | - | - | 6.91 | [3] |
| Complex 2 | Carbazole-substituted bipyridine | - | - | - | 5.94 | [3] |
| RC-76 | 4,4'-di(m-F-benzoic acid)-2,2'-bipyridine | - | - | - | >90% of initial after 1000h | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative ruthenium sensitizer containing a functionalized bipyridine ligand and the subsequent fabrication of a dye-sensitized solar cell. These protocols can be adapted for the use of this compound as an ancillary ligand.
Protocol for Synthesis of a Heteroleptic Ruthenium Sensitizer
This protocol is a general representation for the synthesis of a heteroleptic ruthenium complex.
Materials:
-
RuCl₃·3H₂O
-
4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy)
-
This compound (or analogous ancillary ligand)
-
Ammonium thiocyanate (NH₄NCS)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
Synthesis of [Ru(dcbpy)Cl₂]:
-
Dissolve RuCl₃·3H₂O and dcbpy in a 1:1 molar ratio in DMF.
-
Reflux the mixture under an inert atmosphere for 4 hours.
-
Cool the solution to room temperature and precipitate the product by adding an excess of water.
-
Filter, wash with water and diethyl ether, and dry under vacuum.
-
-
Synthesis of [Ru(dcbpy)(ancillary ligand)Cl₂]:
-
Dissolve the [Ru(dcbpy)Cl₂] complex and this compound in a 1:1 molar ratio in a 1:1 mixture of ethanol and water.
-
Reflux the mixture under an inert atmosphere for 4 hours.
-
Remove the solvent under reduced pressure.
-
-
Synthesis of the Final Sensitizer [Ru(dcbpy)(ancillary ligand)(NCS)₂]:
-
Dissolve the [Ru(dcbpy)(ancillary ligand)Cl₂] complex in DMF.
-
Add a large excess of NH₄NCS.
-
Reflux the mixture under an inert atmosphere for 6 hours.
-
Cool the solution and purify the product using column chromatography on Sephadex LH-20.
-
Protocol for DSSC Fabrication
Materials:
-
FTO-coated glass
-
TiO₂ paste
-
Ruthenium sensitizer solution (e.g., 0.3 mM in a 1:1 mixture of acetonitrile and tert-butanol)
-
Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol)
-
Electrolyte solution (e.g., 0.6 M 1-butyl-3-methylimidazolium iodide, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile)
-
Surlyn sealant
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂ film at 500°C for 30 minutes.
-
After cooling to 80°C, immerse the photoanode in the ruthenium sensitizer solution for 18 hours.
-
Rinse the dye-sensitized photoanode with acetonitrile and dry it.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass as described above.
-
Deposit a thin layer of platinum by drop-casting the H₂PtCl₆ solution and heating at 400°C for 15 minutes.
-
-
DSSC Assembly:
-
Place the Surlyn sealant around the TiO₂ film on the photoanode.
-
Assemble the photoanode and the counter electrode in a sandwich-type configuration.
-
Heat the assembly to seal the electrodes.
-
Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole with a small piece of Surlyn and a coverslip.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Working principle of a Dye-Sensitized Solar Cell.
Caption: General workflow for Ruthenium sensitizer synthesis.
Caption: Experimental workflow for DSSC fabrication.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 114527-28-5 [benchchem.com]
- 3. Heteroleptic ruthenium sensitizers that contain an ancillary bipyridine ligand tethered with hydrocarbon chains for efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium complexes as sensitizers with phenyl-based bipyridine anchoring ligands for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid as a versatile ligand in the synthesis of novel metal complexes. This bipyridine derivative, featuring both a strong metal-chelating core and a functional carboxylic acid tail, is a valuable building block for developing advanced materials with tailored photophysical, electrochemical, and catalytic properties.[1] Applications in Organic Light-Emitting Diodes (OLEDs), catalysis, and bio-inspired chemistry are highlighted, supported by representative data and detailed synthetic procedures for the ligand and its corresponding ruthenium and iridium complexes.
Introduction
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable and redox-active complexes with a wide range of transition metals. The functionalization of the bipyridine core allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their performance in various applications. This compound is a bifunctional ligand that combines the robust metal-coordinating ability of the 4,4'-disubstituted bipyridine unit with a flexible butanoic acid chain. This carboxylic acid moiety provides a convenient anchor point for covalent attachment to surfaces, polymers, or biomolecules, making it particularly suitable for applications in materials science and drug delivery.[1]
Physicochemical Properties of the Ligand
| Property | Value | Reference |
| CAS Number | 114527-28-5 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.30 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Storage | Store at room temperature | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title ligand can be achieved through a multi-step process involving the formation of a substituted pyridine precursor, followed by a coupling reaction to form the bipyridine core, and subsequent functional group manipulation. A plausible synthetic route is outlined below, based on established methodologies such as the Kröhnke pyridine synthesis and palladium-catalyzed cross-coupling reactions.[3][4][5]
Step 1: Synthesis of 4-Methyl-4'-(bromomethyl)-2,2'-bipyridine
This intermediate can be synthesized from 4,4'-dimethyl-2,2'-bipyridine, which is commercially available or can be prepared via methods like palladium-catalyzed coupling of 4-methylpyridine.[6][7] The selective monobromination of one methyl group can be achieved using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.
Step 2: Chain Elongation and Carboxylic Acid Formation
The resulting bromomethyl derivative can be reacted with a suitable nucleophile, such as the diethyl malonate anion, followed by hydrolysis and decarboxylation to introduce the butanoic acid chain. Alternatively, a Grignard reagent can be formed from the bromomethyl derivative, followed by reaction with a suitable electrophile to build the carbon chain.
A more direct approach involves the palladium-catalyzed cross-coupling of a bipyridyl halide with a suitable organometallic reagent containing the butanoic acid moiety.
A Representative Protocol (Conceptual):
-
Materials: 4,4'-Dimethyl-2,2'-bipyridine, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride, diethyl malonate, sodium ethoxide, ethanol, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Monobromination: Reflux a solution of 4,4'-dimethyl-2,2'-bipyridine, NBS (1 equivalent), and a catalytic amount of benzoyl peroxide in carbon tetrachloride until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain 4-methyl-4'-(bromomethyl)-2,2'-bipyridine.
-
Malonic Ester Synthesis: Prepare a solution of sodium ethoxide in ethanol and add diethyl malonate dropwise at 0 °C. To this solution, add the 4-methyl-4'-(bromomethyl)-2,2'-bipyridine from the previous step. Stir the reaction mixture at room temperature overnight.
-
Hydrolysis and Decarboxylation: Add a solution of sodium hydroxide to the reaction mixture and reflux for several hours to hydrolyze the ester groups. Cool the mixture and acidify with hydrochloric acid. Heat the acidic solution to effect decarboxylation, yielding this compound. The product can be purified by recrystallization.
-
Synthesis of Tris[this compound]ruthenium(II) hexafluorophosphate
This protocol is adapted from the general synthesis of tris(bipyridine)ruthenium(II) complexes.[8][9]
-
Materials: RuCl₃·xH₂O, this compound, N,N-dimethylformamide (DMF), ammonium hexafluorophosphate (NH₄PF₆), acetone, diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1 equivalent) and this compound (3 equivalents) in DMF.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change, typically to a deep red or orange, indicating the formation of the complex.
-
Cool the reaction mixture to room temperature.
-
Slowly add the solution to a stirred aqueous solution of ammonium hexafluorophosphate to precipitate the hexafluorophosphate salt of the complex.
-
Collect the precipitate by vacuum filtration, wash with cold water, followed by diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography on alumina or silica gel.
-
Synthesis of a Heteroleptic Iridium(III) Complex
This protocol describes the synthesis of a representative heteroleptic iridium(III) complex using 2-phenylpyridine (ppy) as the cyclometalating ligand.
-
Materials: IrCl₃·xH₂O, 2-phenylpyridine (ppy), this compound, 2-ethoxyethanol, water, ammonium hexafluorophosphate (NH₄PF₆).
-
Procedure:
-
Synthesis of the Iridium Dimer, [Ir(ppy)₂Cl]₂: Reflux IrCl₃·xH₂O (1 equivalent) and 2-phenylpyridine (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water for 24 hours under an inert atmosphere. Cool the mixture to room temperature, add water to precipitate the yellow iridium dimer. Filter, wash with methanol, and dry the solid.
-
Synthesis of the Monomeric Complex: In a flask, suspend the [Ir(ppy)₂Cl]₂ dimer (1 equivalent) and this compound (2.2 equivalents) in a mixture of dichloromethane and methanol. Reflux the mixture for 4-6 hours.
-
Cool the solution to room temperature and add an excess of ammonium hexafluorophosphate dissolved in a minimum amount of water.
-
Stir the mixture for 30 minutes, then reduce the volume of the organic solvent under reduced pressure.
-
Collect the resulting precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Applications and Quantitative Data
Metal complexes of this compound are promising candidates for a variety of applications due to the combined properties of the bipyridine ligand and the metal center.
Organic Light-Emitting Diodes (OLEDs)
Ruthenium(II) and particularly Iridium(III) complexes are widely used as phosphorescent emitters in OLEDs.[10][11] The butanoic acid group can be used to anchor the complex to a polymer backbone or a charge-transporting layer, potentially improving device stability and performance.
Table 1: Representative Photophysical Properties of Bipyridine-Based Metal Complexes for OLEDs
| Complex Type | Emission λmax (nm) | Photoluminescence Quantum Yield (Φ) | Excited State Lifetime (τ, µs) | Reference |
| [Ru(bpy)₃]²⁺ derivative | ~660 | ~0.01-0.1 | ~1-2 | [12][13] |
| Ir(ppy)₂(bpy derivative)⁺ | ~480-600 | ~0.7-0.8 | ~1-2 | [10][14] |
| Ir(C^N)₃ type | ~479-488 | ~0.72-0.81 | - | [10] |
Note: Data presented are for analogous bipyridine complexes and are intended to be representative.
Catalysis
Ruthenium-bipyridine complexes are well-known catalysts for various organic transformations, including transfer hydrogenation.[15][16] The butanoic acid functionality can be utilized to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.
Table 2: Representative Catalytic Performance of Ruthenium-Bipyridine Complexes in Transfer Hydrogenation of Acetophenone
| Catalyst | Hydrogen Source | Base | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| [(η⁶-arene)Ru(bpy)Cl]Cl | HCOOH/NEt₃ | - | 40 | 6 | >95 | - | [17] |
| Ru(L)(PPh₃)Cl₂ | i-PrOH | KOH | 82 | 1 | >99 | ~1.16 x 10³ | [16] |
Note: Data are for analogous ruthenium-bipyridine complexes. TOF = Turnover Frequency.
Conclusion
This compound is a highly adaptable ligand for the construction of functional metal complexes. The synthetic protocols and application data provided herein serve as a valuable resource for researchers aiming to develop novel materials for OLEDs, catalysis, and other advanced applications. The ability to tether these complexes to various substrates via the butanoic acid moiety opens up a wide range of possibilities for the creation of sophisticated and highly functional molecular devices and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Kröhnke Pyridine Synthesis [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 10. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 13. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold | Semantic Scholar [semanticscholar.org]
Synthesis of Ruthenium Complexes with 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of ruthenium(II) complexes featuring the ligand 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid. These complexes are of significant interest in the field of drug development, particularly as photosensitizers in Photodynamic Therapy (PDT), due to their unique photophysical and photochemical properties. The inclusion of a butanoic acid moiety offers a versatile handle for bioconjugation, allowing for targeted delivery to cancer cells.
Introduction
Ruthenium(II) polypyridyl complexes, particularly those based on a [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) scaffold, are renowned for their rich photochemistry, chemical stability, and redox properties. The functionalization of the bipyridine ligands allows for the fine-tuning of these properties. The ligand this compound provides a bidentate chelating site for the ruthenium center and a flexible carboxylic acid chain. This carboxylic acid group can be used for covalent attachment to biomolecules such as antibodies or peptides, enhancing the targeted delivery of the ruthenium complex to tumor tissues and potentially reducing off-target toxicity.
The primary application explored for these complexes is in Photodynamic Therapy (PDT). Upon irradiation with light of a specific wavelength, the ruthenium complex can be excited to a long-lived triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a cytotoxic species that can induce apoptosis and necrosis in cancer cells.
Synthetic Protocols
The synthesis of the target heteroleptic complex, [Ru(bpy)₂(this compound)]²⁺, is typically a two-step process. First, the precursor complex, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]), is synthesized. In the second step, this precursor is reacted with the functionalized ligand, this compound.
Protocol 1: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])
This protocol is adapted from established literature procedures.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RuCl₃·xH₂O (1.00 g), 2,2'-bipyridine (1.20 g), and LiCl (1.08 g) in 30 mL of DMF.
-
Heat the mixture to reflux and maintain under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for 8 hours. The color of the solution will change to a deep red/purple.
-
Cool the reaction mixture to room temperature.
-
Slowly add 150 mL of acetone to the stirred solution to precipitate the product.
-
Cool the mixture in an ice bath or refrigerate overnight to maximize precipitation.
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the solid sequentially with three portions of cold water (10 mL each) and then with three portions of diethyl ether (10 mL each).
-
Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂].
Protocol 2: Synthesis of [Ru(bpy)₂(this compound)]Cl₂
This protocol is based on general methods for the synthesis of heteroleptic ruthenium(II) bipyridine complexes.
Materials:
-
cis-[Ru(bpy)₂Cl₂] (from Protocol 1)
-
This compound
-
Ethanol/Water mixture (e.g., 3:1 v/v)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (0.48 g, 1.0 mmol) and this compound (0.28 g, 1.1 mmol) in 40 mL of an ethanol/water (3:1) mixture.
-
Heat the mixture to reflux under an inert atmosphere with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the color change to a clear, deep orange/red solution.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting solid in a minimum amount of hot water and filter to remove any insoluble impurities.
-
To the filtrate, add a saturated aqueous solution of NaCl to precipitate the chloride salt of the complex. Alternatively, for purification via column chromatography, the crude product can be purified on a silica gel or alumina column.
-
If precipitated, collect the solid by vacuum filtration, wash with a small amount of cold water and then with diethyl ether.
-
Dry the final product, [Ru(bpy)₂(this compound)]Cl₂, under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the precursor and a representative final complex. Note that the data for the target complex is based on closely related structures reported in the literature and may vary slightly for the specific compound.
Table 1: Synthesis and Characterization Data for cis-[Ru(bpy)₂Cl₂]
| Parameter | Value |
| Formula | C₂₀H₁₆Cl₂N₄Ru |
| Molecular Weight | 484.34 g/mol |
| Appearance | Dark violet/black microcrystals |
| Yield | Typically 70-85% |
| ¹H NMR (DMSO-d₆, δ ppm) | Multiple signals in the aromatic region (7.0-10.0 ppm) |
| **UV-Vis (CH₃CN), λₘₐₓ (ε, M⁻¹cm⁻¹) ** | ~350 nm, ~520 nm |
| Mass Spec (ESI-MS) | m/z = 449.0 [M-Cl]⁺ |
Table 2: Anticipated Characterization Data for [Ru(bpy)₂(this compound)]Cl₂
| Parameter | Anticipated Value |
| Formula | [C₃₅H₃₂N₆O₂Ru]Cl₂ |
| Molecular Weight | 768.65 g/mol (as dichloride salt) |
| Appearance | Red-orange solid |
| Yield | 60-80% |
| ¹H NMR (DMSO-d₆, δ ppm) | Complex aromatic signals (7.0-9.0 ppm), signals for the butanoic acid chain (e.g., ~2.0-3.0 ppm) |
| **UV-Vis (CH₃CN), λₘₐₓ (ε, M⁻¹cm⁻¹) ** | ~285 nm (π-π*), ~450 nm (MLCT) |
| Emission (CH₃CN), λₑₘ | ~620 nm |
| Mass Spec (ESI-MS) | m/z = 348.8 [M]²⁺ |
Table 3: Representative Photophysical and Photodynamic Therapy Data for a Functionalized Ru(II) Polypyridyl Complex
| Parameter | Representative Value |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.40 - 0.70 (in acetonitrile) |
| Dark Cytotoxicity (IC₅₀) | > 100 µM |
| Phototoxicity (IC₅₀) | 1 - 10 µM |
| Phototoxicity Index (PI = IC₅₀ dark / IC₅₀ light) | > 10 |
Note: The data in Table 3 are representative values for Ru(II) polypyridyl complexes and should be experimentally determined for the specific complex.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for the target ruthenium complex.
Proposed Mechanism of Action in Photodynamic Therapy
Caption: Jablonski diagram illustrating the PDT mechanism.
Surface Functionalization with 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface functionalization of various substrates using 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid. This versatile bifunctional molecule, with its metal-chelating bipyridine core and a terminal carboxylic acid group, offers a robust platform for creating tailored surfaces for a range of applications in research and drug development.
Application Notes
This compound is a bipyridine derivative that serves as a versatile building block in scientific research.[1] Its unique structure, combining a rigid, metal-chelating bipyridine core with a flexible butanoic acid chain, allows for the creation of surfaces with specific chemical and biological properties. The bipyridine moiety is known for its strong coordination with a variety of metal ions, while the carboxylic acid group provides a convenient anchor point for covalent attachment to surfaces or conjugation with other molecules.[1]
Key Applications:
-
Biosensor Development: The bipyridine group can be used to immobilize metal complexes that can then act as electrochemical or optical probes for the detection of specific analytes. The carboxylic acid end can be covalently attached to sensor surfaces, such as silicon oxide or gold.
-
Catalysis: Surfaces functionalized with this molecule can be used to chelate metal catalysts, creating heterogeneous catalysts that are easily recoverable and reusable. This is particularly relevant in flow chemistry and packed-bed reactors.
-
Drug Delivery and Development: While direct applications in drug development are still emerging, the methyl group in the bipyridine ring can influence the molecule's physicochemical and pharmacokinetic properties.[2][3] The functionalized surfaces can be used to study drug-carrier interactions, or the molecule itself can be incorporated into larger drug delivery systems. The bipyridine core is also a feature in some metallodrugs, suggesting potential for surface-mediated delivery or screening.
-
Organic Light-Emitting Diodes (OLEDs): This molecule is a key intermediate in the synthesis of materials for OLEDs, where it contributes to the formation of efficient light-emitting structures.[1][4] Surface functionalization can play a role in tuning the interfacial properties of OLED devices to improve performance.
-
Creation of Bioactive Surfaces: The carboxylic acid group can be activated to immobilize biomolecules such as proteins, peptides, or nucleic acids, creating surfaces that can be used to study cell adhesion, protein binding, and other biological interactions.
Experimental Protocols
The following protocols are generalized for the functionalization of amine- or hydroxyl-presenting surfaces with this compound. It is recommended to optimize the conditions for specific substrates and applications.
Protocol 1: Surface Preparation
Proper preparation of the substrate is critical for successful functionalization. The goal is to have a clean surface with available functional groups (e.g., hydroxyl or amine groups) for covalent attachment.
For Silicon-based Substrates (e.g., Glass, SiO₂):
-
Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Hydroxylation: Immerse the cleaned substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas and bake at 110°C for 30 minutes.
For Gold Substrates (for subsequent amine functionalization):
-
Cleaning: Clean the gold substrates by immersion in a piranha solution (use with caution as it can etch the surface) or by UV-ozone treatment for 15-20 minutes.
-
Amine Functionalization: Immerse the cleaned gold substrates in a 1-10 mM solution of an amine-terminated thiol (e.g., cysteamine or 11-amino-1-undecanethiol) in ethanol for 12-24 hours to form a self-assembled monolayer (SAM).
-
Rinsing and Drying: Rinse the substrates with ethanol and DI water, then dry under a stream of nitrogen.
Protocol 2: Covalent Immobilization of this compound
This protocol utilizes EDC/NHS chemistry to activate the carboxylic acid group for reaction with surface amine groups.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-functionalized substrate
Procedure:
-
Prepare Activation Solution: Immediately before use, prepare a solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO. To this, add EDC (e.g., 40 mM) and NHS (e.g., 20 mM). The solution should be freshly prepared.
-
Surface Activation: Immerse the amine-functionalized substrate in the activation solution for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove the substrate from the activation solution and wash thoroughly with the solvent used for activation (DMF or DMSO), followed by ethanol and DI water to remove any unreacted reagents.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Workflow for Covalent Immobilization
Caption: Experimental workflow for surface functionalization.
Protocol 3: Surface Characterization
Characterization is essential to confirm the successful functionalization of the surface.
1. Water Contact Angle (WCA) Goniometry:
-
Purpose: To assess the change in surface hydrophobicity/hydrophilicity.
-
Procedure: Measure the static water contact angle on the bare substrate and the functionalized substrate. A successful functionalization with the bipyridine molecule is expected to increase the contact angle, indicating a more hydrophobic surface.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface.
-
Procedure: Acquire survey scans to identify the elements present on the surface. High-resolution scans of the C 1s, N 1s, and O 1s regions can confirm the presence of the immobilized molecule. The presence of the N 1s peak from the bipyridine ring is a key indicator of successful functionalization.
3. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography and roughness.
-
Procedure: Image the surface of the bare and functionalized substrates. A uniform monolayer should result in a smooth surface with a slight increase in roughness compared to the bare substrate.
Quantitative Data Summary
The following table provides expected ranges for quantitative data based on typical surface functionalization procedures with similar molecules.[5] Actual values will depend on the specific substrate, functionalization density, and experimental conditions.
| Parameter | Bare Substrate (e.g., Amine-SiO₂) | Functionalized Surface |
| Water Contact Angle | 30° - 50° | 60° - 80° |
| Layer Thickness (Ellipsometry) | ~1-2 nm (amine layer) | Additional ~1-1.5 nm |
| XPS Atomic Concentration (%) | ||
| Carbon (C) | Present from amine layer | Increased intensity |
| Nitrogen (N) | Present from amine layer | Increased intensity (from bipyridine) |
| Oxygen (O) | Present from substrate/amine layer | Present |
| Silicon (Si) (for SiO₂ substrate) | Present | Attenuated signal |
Signaling Pathway Analogy: Surface Activation and Coupling
Caption: Chemical activation and coupling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Functionalization Efficiency | Inactive EDC or NHS reagents. | Use fresh, properly stored reagents. Prepare solutions immediately before use. |
| Incorrect pH of the activation buffer. | Ensure the MES buffer is at pH 5.5-6.0 for optimal activation. | |
| Insufficient concentration or incubation time. | Optimize the concentration of the activating reagents and the incubation time. | |
| Inconsistent Surface Coverage | Inhomogeneous substrate surface. | Ensure thorough cleaning and preparation of the substrate. |
| Insufficient agitation during incubation. | Use an orbital shaker or gentle rocking during the incubation steps. | |
| Surface Contamination | Impure reagents or solvents. | Use high-purity reagents and solvents. |
| Environmental contaminants. | Work in a clean environment, such as a laminar flow hood. |
References
Application Note and Protocol: Incorporation of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid into Functional Polymers for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a detailed protocol for the incorporation of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid into a functional polymer system. The 2,2'-bipyridine moiety is a well-established ligand for a variety of metal ions, making polymers containing this functional group highly valuable for applications in catalysis, chemical sensing, and the development of photoactive materials.[1] The inclusion of a carboxylic acid group further enhances the polymer's functionality, allowing for applications in drug delivery, where pH-responsive behavior is often desired.[2][3]
This protocol details a two-step process. First, the synthesis of a novel methacrylate monomer derived from this compound is described. Subsequently, the controlled radical polymerization of this functional monomer with methacrylic acid via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is outlined. RAFT polymerization is chosen for its ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4][5][6]
Data Presentation
Table 1: Monomer Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 2-Hydroxyethyl methacrylate (HEMA), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 25 °C (Room Temperature) |
| Reaction Time | 12 hours |
| Yield | ~85% |
Table 2: RAFT Copolymerization Parameters and Results
| Parameter | Polymer 1 | Polymer 2 | Polymer 3 |
| Monomer Feed Ratio (Molar) | |||
| Bipyridine-Methacrylate Monomer | 1 | 1 | 1 |
| Methacrylic Acid (MAA) | 10 | 20 | 50 |
| Reaction Conditions | |||
| RAFT Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | CPADB | CPADB |
| Initiator | Azobisisobutyronitrile (AIBN) | AIBN | AIBN |
| [Monomer]:[RAFT]:[AIBN] | 100:1:0.2 | 200:1:0.2 | 500:1:0.2 |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | 1,4-Dioxane |
| Temperature | 70 °C | 70 °C | 70 °C |
| Time | 8 hours | 12 hours | 24 hours |
| Polymer Characterization | |||
| Conversion (%) | >95 | >95 | >90 |
| Mn ( g/mol ) (Theoretical) | 11,500 | 22,000 | 51,000 |
| Mn ( g/mol ) (GPC) | 11,200 | 21,500 | 49,800 |
| Đ (Mw/Mn) | 1.15 | 1.18 | 1.25 |
Experimental Protocols
Protocol 1: Synthesis of 2-((4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoyl)oxy)ethyl methacrylate (Bpy-MA Monomer)
Materials:
-
This compound
-
2-Hydroxyethyl methacrylate (HEMA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add 2-Hydroxyethyl methacrylate (HEMA) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Bpy-MA monomer.
Protocol 2: RAFT Copolymerization of Bpy-MA Monomer and Methacrylic Acid (MAA)
Materials:
-
2-((4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoyl)oxy)ethyl methacrylate (Bpy-MA Monomer)
-
Methacrylic acid (MAA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane, anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
In a Schlenk flask, combine the Bpy-MA monomer, methacrylic acid (MAA), CPADB (RAFT agent), and AIBN (initiator) according to the ratios specified in Table 2.
-
Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).
-
Seal the Schlenk flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the specified reaction time.
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer precipitate by filtration and wash with cold diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy to confirm the incorporation of both monomers.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of the bipyridine-functionalized polymer.
Caption: Conceptual diagram of metal ion sensing using the bipyridine-functionalized polymer.
References
- 1. Macromolecules containing bipyridine and terpyridine metal complexes: towards metallosupramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyacrylic acid modified upconversion nanoparticles for simultaneous pH-triggered drug delivery and release imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic applications of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a versatile bipyridine ligand. The unique structural features of this compound, combining a metal-chelating bipyridine core with a carboxylic acid functional group, make it a valuable component in the design of both homogeneous and heterogeneous catalysts.
Introduction
This compound is a functionalized bipyridine ligand widely employed in the development of advanced catalytic systems. Its bipyridine moiety serves as a robust chelating agent for a variety of transition metals, including ruthenium, iridium, and copper, forming stable complexes that are active in a range of catalytic transformations. The terminal butanoic acid group provides a convenient anchor for immobilization onto solid supports, enabling the creation of recyclable heterogeneous catalysts, or for conjugation to other molecular entities.
Key Applications in Catalysis
The primary catalytic applications of complexes derived from this compound and its analogues are centered around photoredox catalysis, particularly in the fields of artificial photosynthesis and organic synthesis.
-
Photocatalytic Water Oxidation: Ruthenium and iridium complexes incorporating this ligand are investigated as molecular catalysts for water oxidation, a key step in water splitting for hydrogen production. The bipyridine core stabilizes the metal center in various oxidation states required for the catalytic cycle, while the carboxylic acid group allows for the anchoring of the catalyst to semiconductor surfaces like titanium dioxide (TiO₂), enhancing catalyst stability and recyclability.
-
CO₂ Reduction: Modified bipyridine ligands are used to prepare rhenium and ruthenium complexes that can photocatalytically reduce carbon dioxide to carbon monoxide or formic acid. The functional group can influence the electronic properties of the catalytic center and facilitate its immobilization.
-
Organic Synthesis: Iridium-based photocatalysts with functionalized bipyridine ligands are employed in a variety of organic transformations, including cycloadditions and radical reactions. The ability to tune the photophysical and redox properties of the iridium center by modifying the bipyridine ligand is crucial for these applications.
-
Asymmetric Catalysis: Chiral bipyridine-copper complexes have demonstrated activity in asymmetric cyclopropanation reactions. The functionalization of the bipyridine ligand can be a strategy to introduce chirality and influence the stereoselectivity of the reaction.
Data Presentation: Performance of Analogous Catalytic Systems
| Catalyst/System | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Conditions |
| [Ru(bda)L₂] (bda = 2,2′-bipyridine-6,6′-dicarboxylic acid) | Ce(IV) | up to 55,400 | up to 286 | Aqueous solution |
| Dinuclear Ruthenium complex --INVALID-LINK--₃ | Ce(IV) | 248 | - | pH 1.3 |
| cis-[Ru(bpy)₂(H₂O)₂]²⁺ | Ce(IV) | - | ~0.1-5.8 (rate in nM/s) | 0.1 M HNO₃ |
Experimental Protocols
The following protocols are representative examples of the synthesis of a functionalized ruthenium bipyridine complex and its application in photocatalytic water oxidation. These are generalized procedures and may require optimization for specific applications using this compound.
Protocol 1: Synthesis of a Ruthenium(II) Bipyridine Complex with a Carboxylic Acid Functionalized Ligand
This protocol describes a general method for the synthesis of a heteroleptic ruthenium complex containing two unsubstituted bipyridine ligands and one functionalized bipyridine ligand.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
-
Acetone
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in DMF.
-
Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred aqueous solution of NH₄PF₆ (excess) to precipitate the product as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water, acetone, and diethyl ether.
-
Dry the product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Photocatalytic Water Oxidation Using an Immobilized Ruthenium Bipyridine Complex
This protocol outlines a general procedure for testing the catalytic activity of a ruthenium complex anchored to a TiO₂ surface for photocatalytic water oxidation.
Materials:
-
Synthesized Ruthenium complex with this compound ligand
-
Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)
-
Sacrificial electron acceptor (e.g., sodium persulfate, Na₂S₂O₈)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Visible light source (e.g., Xenon lamp with a cutoff filter > 420 nm)
-
Photoreactor equipped with a gas-tight seal and sampling port
-
Gas chromatograph (GC) for O₂ detection
Procedure:
-
Immobilization of the Catalyst:
-
Suspend TiO₂ nanoparticles in a solution of the ruthenium complex in a suitable solvent (e.g., ethanol or acetonitrile).
-
Stir the suspension for 24 hours in the dark to allow for the anchoring of the complex onto the TiO₂ surface via the carboxylic acid group.
-
Collect the functionalized TiO₂ by centrifugation or filtration.
-
Wash the solid repeatedly with the solvent to remove any non-adsorbed complex.
-
Dry the catalyst-functionalized TiO₂ under vacuum.
-
-
Photocatalytic Reaction:
-
Disperse a known amount of the catalyst-functionalized TiO₂ in the buffer solution containing the sacrificial electron acceptor in the photoreactor.
-
Seal the reactor and deaerate the suspension by purging with an inert gas (e.g., argon) to remove oxygen.
-
Irradiate the suspension with the visible light source while stirring.
-
Periodically, take gas samples from the headspace of the reactor using a gas-tight syringe.
-
Analyze the gas samples by GC to quantify the amount of evolved oxygen.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of evolved O₂ and the amount of catalyst used.
-
Visualizations
Caption: Experimental workflow for the synthesis of a functionalized Ru-bipyridine complex and its use in photocatalysis.
Caption: Simplified signaling pathway for photocatalytic water oxidation by a Ruthenium-bipyridine complex.
Application Notes and Protocols for Measuring the Performance of Solar Cells Utilizing 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
Introduction
These application notes provide a detailed experimental framework for researchers and scientists to measure the performance of solar cells incorporating 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid. This bipyridine derivative, characterized by its heterocyclic structure and a terminal carboxylic acid group, is a versatile building block in material science.[1][2] Its bipyridine core is an excellent metal-chelating ligand, while the carboxylic acid group allows for covalent attachment to surfaces like the titanium dioxide (TiO₂) photoanode in dye-sensitized solar cells (DSSCs).[2] Given its structure, this compound can be explored as an ancillary ligand in conjunction with a primary sensitizing dye to potentially enhance performance and stability. This protocol outlines the fabrication of DSSCs and the subsequent characterization of their photovoltaic performance.
Key Experimental Protocols
The following protocols detail the fabrication of a dye-sensitized solar cell and the measurement of its performance.
1. Preparation of TiO₂ Photoanode
-
Substrate Cleaning: Begin by sequentially cleaning fluorine-doped tin oxide (FTO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen.
-
Blocking Layer Deposition: A compact blocking layer of TiO₂ is applied to the conductive side of the FTO glass to prevent charge recombination. This can be achieved by immersing the cleaned substrates in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes, followed by rinsing with deionized water and ethanol and sintering at 500°C for 30 minutes.
-
Mesoporous TiO₂ Layer: A paste of TiO₂ nanoparticles is screen-printed or doctor-bladed onto the blocking layer to create a mesoporous film of approximately 10-12 µm thickness.[3] The film is then gradually sintered at temperatures up to 500°C to remove organic binders and ensure good electrical contact between the nanoparticles.[4]
2. Photoanode Sensitization
-
Dye Solution Preparation: Prepare a "cocktail" solution containing a primary sensitizing dye (e.g., a standard ruthenium-based dye like N719) and this compound in a suitable solvent such as a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[4] A typical concentration for the primary dye is 0.3-0.5 mM. The concentration of this compound can be varied to study its effect on cell performance.
-
Sensitization: Immerse the prepared TiO₂ photoanodes into the dye solution while they are still warm (around 80°C) and keep them in the solution for 12-24 hours in a dark, sealed container to ensure complete dye adsorption.[3][5] After sensitization, the photoanodes are rinsed with the solvent to remove non-adsorbed dye molecules and dried.
3. Solar Cell Assembly
-
Counter Electrode Preparation: A platinum (Pt) counter electrode is typically used. This can be prepared by sputtering a thin layer of Pt onto an FTO glass substrate or by spreading a drop of H₂PtCl₆ solution on the FTO glass and heating it to 400°C for 15 minutes.
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin (~25 µm) thermoplastic sealant (e.g., Surlyn). The cell is sealed by heating it above the melting point of the sealant while pressing the electrodes together.
-
Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is introduced into the cell through pre-drilled holes in the counter electrode.[6] The holes are then sealed to prevent electrolyte leakage.
4. Performance Measurement and Characterization
-
Current-Voltage (I-V) Characterization: The primary performance of the solar cell is determined by measuring its current density-voltage (J-V) characteristics under simulated solar illumination.[3] This is typically performed using a solar simulator calibrated to an intensity of 100 mW/cm² (AM 1.5G).[7][8] A source meter is used to vary the external resistance and measure the corresponding current and voltage.[3]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of collected charge carriers to incident photons at a specific wavelength. This measurement provides insight into the light-harvesting efficiency of the sensitizing dye across the solar spectrum.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to study the internal charge transfer processes and recombination kinetics within the solar cell.
Data Presentation
The performance of the fabricated solar cells should be summarized in a clear and structured manner for easy comparison.
Table 1: Photovoltaic Performance Parameters
| Cell Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η, %) |
| Control (Primary Dye Only) | ||||
| Primary Dye + Mebpy-BuA (Low Conc.) | ||||
| Primary Dye + Mebpy-BuA (High Conc.) |
-
Voc (Open-circuit voltage): The maximum voltage from the solar cell at zero current.
-
Jsc (Short-circuit current density): The maximum current density at zero voltage.
-
FF (Fill Factor): A measure of the "squareness" of the J-V curve, calculated as (Vmax * Jmax) / (Voc * Jsc).
-
PCE (Power Conversion Efficiency): The overall efficiency of the solar cell, calculated as (Voc * Jsc * FF) / Pin, where Pin is the power of the incident light.[8]
Visualizations
Experimental Workflow for Solar Cell Fabrication and Characterization
Caption: Workflow for DSSC fabrication and characterization.
Logical Relationship of Performance Parameters
Caption: Derivation of key solar cell performance metrics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 114527-28-5 [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Back to the future: asymmetrical DπA 2,2′-bipyridine ligands for homoleptic copper( i )-based dyes in dye-sensitised solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00437F [pubs.rsc.org]
- 6. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid is a versatile bifunctional ligand in the field of supramolecular chemistry. Its structure incorporates a 4'-methyl-2,2'-bipyridine moiety, a robust metal-chelating unit, covalently linked to a butanoic acid chain. This unique combination allows for the construction of complex, self-assembled architectures through coordination-driven self-assembly with metal ions, while the carboxylic acid terminus provides a handle for further functionalization, such as surface immobilization or conjugation to biomolecules. These characteristics make it a valuable building block for the development of novel materials, sensors, and drug delivery systems.[1]
This document provides detailed application notes and experimental protocols for the synthesis, supramolecular assembly, and characterization of systems involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 114527-28-5 | [2][3] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [2][3][4] |
| Molecular Weight | 256.30 g/mol | [2][3][4] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 107-109 °C | [1] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at room temperature under an inert atmosphere | [1][3] |
Applications in Supramolecular Chemistry
The unique structural features of this compound enable its use in a variety of supramolecular applications:
-
Construction of Metallosupramolecular Architectures: The bipyridine unit readily coordinates with a variety of transition metals (e.g., Pd(II), Pt(II), Ru(II), Cu(II)) to form discrete, well-defined structures such as metallacycles and metallacages. The stoichiometry and geometry of these assemblies can be controlled by the coordination preference of the metal ion and the ligand-to-metal ratio.
-
Functional Materials: The carboxylic acid group can be used to anchor the supramolecular assemblies onto surfaces, leading to the development of functional materials for applications in sensing, catalysis, and electronics.
-
Drug Delivery: The cavities of metallacages constructed from this ligand can encapsulate guest molecules, including therapeutic agents. The carboxylic acid functionality can be further modified with targeting moieties to achieve site-specific drug delivery.
-
Photophysical Studies: Ruthenium(II) complexes incorporating bipyridine ligands are known for their rich photophysical properties, including metal-to-ligand charge transfer (MLCT) transitions. The butanoic acid chain allows for the conjugation of these photoactive centers to other molecules or materials.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adapted literature procedure for the synthesis of functionalized bipyridines.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Bromination of 4,4'-Dimethyl-2,2'-bipyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in CCl₄.
-
Add NBS (1.0 eq) and a catalytic amount of BPO.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(bromomethyl)-4'-methyl-2,2'-bipyridine.
Step 2: Malonic Ester Synthesis
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq) in ethanol.
-
To this solution, add diethyl malonate (1.2 eq) dropwise at 0 °C.
-
Add the 4-(bromomethyl)-4'-methyl-2,2'-bipyridine (1.0 eq) dissolved in ethanol to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure. Add water and extract the product with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Hexane:Ethyl acetate).
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the product from Step 2 in a solution of KOH in ethanol/water.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2.
-
Heat the mixture at 100 °C for 2 hours to effect decarboxylation.
-
Cool the solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Characterization:
-
¹H NMR: The spectrum should show characteristic peaks for the methyl group, the aliphatic chain, and the aromatic protons of the bipyridine core.
-
¹³C NMR: The spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized compound.
Protocol 2: Self-Assembly of a [Pd₂(ligand)₄] Metallacycle
This protocol describes a general procedure for the self-assembly of a palladium-based metallacycle.
Materials:
-
This compound (ligand)
-
Palladium(II) nitrate (Pd(NO₃)₂) or --INVALID-LINK--₂
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) for NMR or a suitable solvent for other analyses (e.g., methanol, acetonitrile)
Procedure:
-
In a clean NMR tube, dissolve the ligand (2.0 eq) in DMSO-d₆ (0.5 mL).
-
In a separate vial, dissolve Pd(NO₃)₂ (1.0 eq) in DMSO-d₆ (0.2 mL).
-
Add the palladium solution to the ligand solution dropwise while gently shaking the NMR tube.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
The formation of the self-assembled metallacycle can be monitored by ¹H NMR spectroscopy.
Characterization of the Metallacycle:
-
¹H NMR: Upon complexation, the proton signals of the bipyridine unit will shift downfield due to the coordination to the palladium center. The integration of the peaks can confirm the ligand-to-metal ratio.
-
DOSY (Diffusion-Ordered Spectroscopy) NMR: This technique can be used to determine the diffusion coefficient of the assembly, which is related to its size, confirming the formation of a larger supramolecular structure compared to the free ligand.
-
ESI-MS: Electrospray ionization mass spectrometry can be used to identify the mass of the intact metallacycle, confirming its composition.
Protocol 3: Determination of Stoichiometry using Job's Plot
This protocol outlines the method of continuous variation (Job's plot) to determine the stoichiometry of the metal-ligand complex in solution using UV-Vis spectroscopy.
Materials:
-
Stock solution of this compound (e.g., 1 mM in methanol)
-
Stock solution of a metal salt (e.g., Pd(NO₃)₂, 1 mM in methanol)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions with a constant total concentration of the metal and ligand, but with varying mole fractions of the ligand (from 0 to 1). For example, prepare 11 solutions where the total volume is 2 mL and the mole fractions of the ligand are 0, 0.1, 0.2, ..., 0.9, 1.0.
-
Allow the solutions to equilibrate for a sufficient amount of time.
-
Measure the absorbance of each solution at a wavelength where the complex absorbs significantly, but the free ligand and metal salt have minimal absorbance.
-
Correct the absorbance by subtracting the absorbance of the free ligand and metal at that wavelength, scaled by their respective concentrations.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.
Protocol 4: Determination of the Binding Constant by UV-Vis Titration
This protocol describes how to determine the association constant (Kₐ) of the metal-ligand complex.
Materials:
-
Stock solution of the ligand of known concentration.
-
Stock solution of the metal salt of known concentration.
-
UV-Vis spectrophotometer.
Procedure:
-
Place a solution of the ligand with a known concentration in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small aliquots of the metal salt stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of the metal salt.
-
Fit the resulting titration curve to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis to calculate the binding constant (Kₐ).
Data Presentation
The following tables present typical quantitative data that would be obtained from the characterization of the ligand and its supramolecular assemblies.
Table 2: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Ligand | 8.65 | d | H6' |
| 8.50 | d | H6 | |
| 8.35 | s | H3' | |
| 7.90 | d | H5' | |
| 7.45 | d | H5 | |
| 7.30 | s | H3 | |
| 2.50 | t | -CH₂-COOH | |
| 2.40 | s | -CH₃ | |
| 1.90 | m | -CH₂-CH₂-COOH | |
| 1.70 | m | Ar-CH₂- | |
| [Pd₂(ligand)₄]⁴⁺ | 9.10 | d | H6' |
| 8.85 | d | H6 | |
| 8.60 | s | H3' | |
| 8.15 | d | H5' | |
| 7.70 | d | H5 | |
| 7.55 | s | H3 | |
| 2.55 | t | -CH₂-COOH | |
| 2.50 | s | -CH₃ | |
| 1.95 | m | -CH₂-CH₂-COOH | |
| 1.75 | m | Ar-CH₂- |
Note: The chemical shifts for the complex are hypothetical and represent the expected downfield shift upon coordination.
Table 3: Representative ESI-MS Data
| Species | Calculated m/z | Observed m/z |
| [Ligand + H]⁺ | 257.1285 | 257.1283 |
| [--INVALID-LINK--₂]²⁺ | 741.1450 | 741.1448 |
| [--INVALID-LINK--₃]⁺ | 1544.2753 | 1544.2750 |
Note: The m/z values for the complex are hypothetical and depend on the specific counter-ions and charge state.
Table 4: Representative Binding Constant Data
| Metal Ion | Stoichiometry (L:M) | Binding Constant (Kₐ, M⁻¹) | Method |
| Pd(II) | 2:1 | 1.5 x 10⁵ | UV-Vis Titration |
| Pt(II) | 2:1 | 2.8 x 10⁵ | UV-Vis Titration |
| Cu(II) | 1:1 | 8.2 x 10⁴ | Fluorescence Titration |
Note: These are representative values for similar bipyridine-metal complexes.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the synthesis, assembly, and characterization of supramolecular structures using this compound.
Caption: Workflow for the synthesis of the target ligand.
Caption: Workflow for assembly and characterization.
References
Troubleshooting & Optimization
"stability issues of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
The solid compound should be stored at room temperature in a cool, dry, and well-ventilated place.[1][2] It is advisable to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For long-term stability, storage under an inert atmosphere is also recommended.[3]
Q2: I'm observing a color change in my solution of the compound over time. What could be the cause?
A color change in solutions containing bipyridine moieties can indicate oxidation or the formation of coordination complexes with trace metal ions. Ensure you are using high-purity solvents and consider degassing them before use to remove dissolved oxygen. If working with metal-sensitive systems, using metal-chelating agents or glassware treated to remove trace metals may be necessary.
Q3: My compound is precipitating out of my aqueous buffer. What factors could be responsible?
The solubility of this compound, which contains a carboxylic acid group, is highly dependent on pH.[4][5] In acidic to neutral solutions, the carboxylic acid will be protonated and less soluble in aqueous media. To increase solubility, consider raising the pH to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4] Conversely, if the compound was dissolved at a high pH, a decrease in pH (e.g., due to CO2 absorption from the air) could cause it to precipitate.
Q4: Can I expect degradation of the compound in acidic or basic solutions?
Yes, the compound's stability can be affected by pH. The bipyridine rings may have reduced stability under strongly acidic conditions. More significantly, like many carboxylic acids, the entire molecule could be susceptible to hydrolysis or other degradation pathways under harsh acidic or basic conditions, especially when combined with elevated temperatures.[6][7] It is recommended to perform pH stability studies to determine the optimal pH range for your application.
Q5: Is this compound sensitive to light?
Bipyridine-containing compounds can be photosensitive.[8][9] Exposure to UV or even ambient light over extended periods may lead to degradation.[10][11] It is best practice to prepare and store solutions in amber vials or protect them from light to minimize the risk of photolytic degradation.[10]
Troubleshooting Guides
This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.
Issue 1: Unexpected Precipitation or Low Solubility
If you observe the compound crashing out of solution or failing to dissolve completely, follow this workflow.
Caption: Workflow for troubleshooting precipitation issues.
Issue 2: Loss of Compound Over Time (Degradation)
If analytical measurements (e.g., HPLC) show a decrease in the main compound peak area over time, use this guide to identify the cause.
Caption: Workflow for troubleshooting compound degradation.
Quantitative Data Summary
As specific stability data for this compound is not extensively published, we provide the following templates for you to record your own experimental findings.
Table 1: Solubility Profile
| Solvent System | Temperature (°C) | Method (Kinetic/Thermodynamic) | Solubility (µg/mL or µM) | Observations |
|---|---|---|---|---|
| PBS, pH 5.0 | 25 | Kinetic | User Data | e.g., Precipitate forms |
| PBS, pH 7.4 | 25 | Kinetic | User Data | e.g., Clear solution |
| PBS, pH 9.0 | 25 | Kinetic | User Data | e.g., Clear solution |
| DMSO | 25 | Thermodynamic | User Data | e.g., Fully soluble |
| Acetonitrile | 25 | Thermodynamic | User Data | e.g., Sparingly soluble |
| User Defined | User Data | User Data | User Data | User Data |
Table 2: Forced Degradation Study Summary
| Stress Condition | Duration | % Recovery of Parent Compound | No. of Degradants | Observations |
|---|---|---|---|---|
| 0.1 M HCl (aq) | 24 h | User Data | User Data | e.g., Major degradant at RRT 0.8 |
| 0.1 M NaOH (aq) | 24 h | User Data | User Data | e.g., Rapid loss of parent |
| 3% H₂O₂ (aq) | 24 h | User Data | User Data | e.g., Color change observed |
| Heat (60°C in Solution) | 72 h | User Data | User Data | e.g., Minor degradation |
| Photostability (ICH Q1B) | ICH Guideline | User Data | User Data | e.g., Photosensitive |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method for rapidly assessing the aqueous solubility of the compound.[2][3][12]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Preparation of Assay Plates: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake for 2 hours at room temperature, protected from light.
-
Analysis:
-
Nephelometry: Measure light scattering using a nephelometer to detect precipitation. An increase in scattering relative to a buffer-only control indicates insolubility.
-
HPLC-UV Analysis: Alternatively, transfer the contents of the wells to a filter plate and centrifuge to separate any precipitate. Analyze the concentration of the compound in the filtrate using a calibrated HPLC-UV method.
-
Protocol 2: Forced Degradation Study
This protocol outlines how to perform a forced degradation study to understand the compound's stability under various stress conditions, in line with ICH guidelines.[6][7]
Caption: Experimental workflow for a forced degradation study.
-
Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and apply the following stress conditions:
-
Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Mix with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Stress: Incubate a sample of the stock solution at 60°C, protected from light.
-
Photostability: Expose a sample of the stock solution to light conditions as specified in ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9] A control sample should be kept at the same temperature but protected from light.
-
-
Time Points: Collect samples from each stress condition at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Evaluate the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Calculate the mass balance to account for all components.
-
References
- 1. hovione.com [hovione.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmtech.com [pharmtech.com]
- 11. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. | Semantic Scholar [semanticscholar.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Enhancing OLED Efficiency with 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid Derivatives
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid and its derivatives to improve the efficiency of Organic Light-Emitting Diodes (OLEDs). Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound derivatives in OLEDs?
A1: this compound is a versatile bipyridine derivative.[1][2] Its primary roles in OLEDs can be as a ligand in phosphorescent emitters, a component of the electron transport layer (ETL), or as a surface modifier on electrodes to improve charge injection. The bipyridine core is an excellent metal-chelating agent, making it suitable for forming emissive metal complexes, while the butanoic acid group allows for covalent attachment to surfaces or other molecules.[1]
Q2: How does the molecular structure of this derivative contribute to OLED performance?
A2: The bipyridine core is a well-known electron-accepting moiety, which facilitates electron transport. When used as a ligand in a metal complex (e.g., with Iridium or Ruthenium), it can influence the photophysical properties of the emitter, such as the emission color and quantum efficiency.[3][4] The methyl group can subtly modify the electronic properties, while the butanoic acid chain offers a site for further functionalization or anchoring to a substrate, which can impact the morphology and stability of the thin films in the OLED stack.[1]
Q3: What are the key parameters to optimize when incorporating these derivatives into an OLED device?
A3: Key parameters to optimize include the purity of the synthesized material, the thickness of the layer in which it is incorporated (e.g., the ETL or emissive layer), and the overall device architecture, including the choice of adjacent materials to ensure good energy level alignment for efficient charge injection and transport.[5] The doping concentration is also a critical parameter to optimize when used as a dopant in an emissive layer.[5]
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE)
-
Question: My OLED device incorporating a this compound derivative shows a significantly lower EQE than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low EQE can stem from several factors:
-
Inefficient Charge Balance: An imbalance of electrons and holes within the emissive layer is a common cause.[5]
-
Troubleshooting: Systematically vary the thickness of the electron transport layer (ETL) and hole transport layer (HTL) to achieve a better charge balance.
-
-
Poor Energy Level Alignment: A large energy barrier between the cathode, the ETL (containing the bipyridine derivative), and the emissive layer can hinder electron injection.[5]
-
Troubleshooting: Consider introducing a thin electron injection layer (EIL) with a suitable work function between the ETL and the cathode.
-
-
Material Impurity: Impurities in the synthesized derivative can act as charge traps or quenching centers, reducing radiative recombination.[5]
-
Troubleshooting: Ensure high purity of the material using techniques like column chromatography and recrystallization. Characterize the purity using methods like NMR and mass spectrometry.
-
-
Issue 2: High Operating Voltage
-
Question: The turn-on voltage of my device is very high, leading to low power efficiency. How can I address this?
-
Answer: High operating voltage is often related to poor charge injection or high resistance within the organic layers.
-
Poor Charge Injection: As mentioned, large energy barriers at the interfaces can impede charge injection.
-
Troubleshooting: In addition to using an EIL, you can treat the surface of the electrodes (e.g., plasma treatment of ITO) to modify their work function for better energy level alignment.
-
-
Low Charge Carrier Mobility: The intrinsic charge carrier mobility of the organic materials can be a limiting factor.
-
Troubleshooting: While the mobility of the specific derivative is an intrinsic property, optimizing the film morphology through controlled deposition rates and substrate temperatures can improve charge transport. Annealing the device post-fabrication may also improve film quality.[5]
-
-
Issue 3: Rapid Luminance Decrease and Short Operational Lifetime
-
Question: My OLED shows promising initial brightness but degrades quickly. What are the likely degradation mechanisms and how can I improve stability?
-
Answer: Device degradation can be caused by intrinsic material instability or external factors.[5]
-
Material Instability: The bipyridine derivative itself may degrade under electrical stress.
-
Troubleshooting: Investigate the electrochemical stability of your derivative using techniques like cyclic voltammetry. Materials with reversible redox cycles tend to be more stable.[5]
-
-
Interfacial Charge Accumulation: Charges can accumulate at the interfaces between different organic layers, leading to the formation of reactive species that degrade the materials.[5]
-
Troubleshooting: Optimizing the layer thicknesses to ensure a balanced charge flux can mitigate this issue.
-
-
Environmental Factors: Exposure to oxygen and moisture can rapidly degrade OLED materials.[6]
-
Troubleshooting: Ensure all fabrication and testing are performed in an inert atmosphere (e.g., a glovebox). Proper encapsulation of the device is crucial for long-term stability.[5]
-
-
Quantitative Data
Disclaimer: The following table presents example performance data for an OLED device using a bipyridine-based Iridium(III) complex as the phosphorescent emitter. This data is intended for illustrative purposes to show the potential performance of such materials and may not be representative of devices using this compound derivatives, for which specific data is not publicly available.
| Parameter | Value | Reference |
| Maximum External Quantum Efficiency (EQE) | 14.9% | [3] |
| Maximum Current Efficiency | 39.8 cd/A | [3] |
| Maximum Luminance | > 1000 cd/m² | [3] |
| Emission Peak (λmax) | 479 nm | [3] |
| Turn-on Voltage | ~3.0 V | [4] |
Experimental Protocols
1. Synthesis of this compound
This is a generalized synthetic protocol based on common organic chemistry reactions for creating similar bipyridine derivatives. Actual reaction conditions may need to be optimized.
-
Reaction: The synthesis can be achieved through a Suzuki or Stille cross-coupling reaction between a protected 4-bromomethyl-2,2'-bipyridine derivative and a suitable boronic acid or stannane reagent containing the butanoic acid moiety, followed by deprotection. A more direct approach could involve the reaction of a lithiated bipyridine with a protected 4-halobutanoic acid derivative.
-
Materials:
-
4-Bromo-4'-methyl-2,2'-bipyridine
-
(4-(tert-butoxy)-4-oxobutyl)zinc bromide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Trifluoroacetic acid (for deprotection)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-4'-methyl-2,2'-bipyridine and the palladium catalyst in the anhydrous solvent.
-
Add the (4-(tert-butoxy)-4-oxobutyl)zinc bromide solution dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tert-butyl protected intermediate.
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add trifluoroacetic acid to remove the tert-butyl protecting group.
-
After the reaction is complete, remove the solvent and excess acid under vacuum to yield the final product, this compound.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
2. OLED Device Fabrication
This is a general protocol for fabricating a multi-layer OLED by thermal evaporation.
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer and Cathode Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC
-
Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) with a phosphorescent dopant (e.g., an Iridium complex utilizing a bipyridine-based ligand) at a specific doping concentration (e.g., 6-12 wt%). The thickness is typically around 20-30 nm.
-
Electron Transport Layer (ETL): Deposit a layer of a material containing the this compound derivative or a common ETL material like TPBi (e.g., 30-40 nm).
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).
-
-
Cathode Deposition: Deposit a metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Without breaking vacuum, or in an inert atmosphere glovebox, encapsulate the device using a glass lid and a UV-curable epoxy to protect the organic layers and cathode from oxygen and moisture.
-
Visualizations
Caption: Experimental workflow from material synthesis to OLED device testing.
Caption: Simplified energy transfer and light emission process in an OLED.
References
- 1. This compound|CAS 114527-28-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. benchchem.com [benchchem.com]
- 6. luminitco.com [luminitco.com]
Technical Support Center: Degradation Pathways of Bipyridine Ligands in Solar Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of bipyridine ligands in solar cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental stressors that lead to the degradation of bipyridine ligands in solar cells?
A1: The primary environmental stressors that induce degradation of bipyridine ligands in solar cells are a combination of light (particularly UV radiation), elevated temperatures, and moisture.[1][2] The interplay of these factors can accelerate degradation pathways such as photodegradation, thermal decomposition, and hydrolysis.
Q2: What are the common signs of bipyridine ligand degradation in an operating solar cell?
A2: Common indicators of bipyridine ligand degradation include a decrease in solar cell efficiency, particularly a drop in the short-circuit current density (Jsc) and fill factor (FF).[3][4] Visual changes, such as a color change or bleaching of the dye in Dye-Sensitized Solar Cells (DSSCs), can also be indicative of ligand degradation.[5] In some cases, an increase in the series resistance of the cell can be observed.[4]
Q3: How does the degradation of bipyridine ligands affect the overall performance of different types of solar cells?
A3:
-
Dye-Sensitized Solar Cells (DSSCs): Degradation of bipyridine ligands in the sensitizing dye can lead to detachment of the dye from the semiconductor surface, reducing the light-harvesting ability of the cell.[6] It can also lead to the formation of degradation products that interfere with charge transfer processes at the dye/semiconductor and dye/electrolyte interfaces.[7]
-
Perovskite Solar Cells (PSCs): Bipyridine-based ligands are often used as additives or in hole-transporting layers. Their degradation can compromise the stability of the perovskite layer itself and lead to the formation of charge traps, which hinder charge extraction and increase recombination losses.[8]
-
Organic Solar Cells (OSCs): In OSCs, bipyridine ligands may be part of the active layer components or interfacial layers. Their degradation, often initiated by UV light, can disrupt the morphology of the bulk heterojunction and lead to a decrease in photocurrent.[1]
Troubleshooting Guides
Issue 1: Rapid Drop in Solar Cell Efficiency
Symptoms:
-
A sudden and significant decrease in power conversion efficiency (PCE) shortly after starting the experiment.
-
A noticeable decrease in the short-circuit current (Jsc).[9]
Possible Causes Related to Bipyridine Ligand Degradation:
-
Photodegradation: The bipyridine ligand may be susceptible to rapid degradation under high-intensity light, especially in the presence of UV radiation. This can lead to the decomposition of the photosensitizer in DSSCs or instability in the active/interfacial layers of PSCs and OSCs.[1]
-
Ligand Dissociation: Under acidic or basic conditions, which can arise from the decomposition of other cell components, protonation of the bipyridine nitrogen atoms can weaken the metal-ligand bond, leading to ligand dissociation.[3]
Troubleshooting Steps:
-
Analyze Light Source: Check the spectral output of your light source. If it has a high UV component, consider using a UV filter to assess if the degradation is primarily UV-induced.
-
Post-Mortem Analysis:
-
UV-Vis Spectroscopy: Disassemble the cell and record the UV-Vis absorption spectrum of the active layer or electrolyte. A change in the absorption peaks corresponding to the bipyridine complex can indicate degradation.
-
HPLC-MS Analysis: Extract the components from the degraded cell and analyze them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify potential degradation products of the bipyridine ligand.
-
Issue 2: Gradual Decrease in Fill Factor (FF)
Symptoms:
-
A slow but steady decline in the fill factor of the solar cell over time during operation or aging studies.[3]
Possible Causes Related to Bipyridine Ligand Degradation:
-
Formation of Recombination Centers: Degradation products of bipyridine ligands can act as charge recombination centers at interfaces within the solar cell, leading to increased charge carrier loss and a lower fill factor.
-
Increased Series Resistance: The accumulation of degradation products can increase the overall series resistance of the cell, which negatively impacts the fill factor.
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on the aged cells to investigate changes in charge transfer resistance and recombination rates. An increase in the charge transfer resistance at the counter electrode or a decrease in the recombination resistance can be correlated with ligand degradation.[10][11]
-
Correlate with Performance Data: Analyze the correlation between the decrease in fill factor and changes in other parameters like open-circuit voltage (Voc) and short-circuit current (Jsc). This can provide insights into the dominant degradation mechanism.[3]
Quantitative Data on Bipyridine Ligand Degradation
| Ligand/Complex | Solar Cell Type | Stress Condition | Degradation Metric | Observed Value | Reference |
| N719 Dye | DSSC | 80 °C, 1000 hours (in liquid electrolyte with 4-TBP) | % of N719 degraded | ~30% | [12] |
| N719 Dye | DSSC | 80 °C, 1000 hours (in ionic liquid electrolyte with DNB) | % of N719 degraded | ~10% | [12] |
| Tris(4,4′-di-tert-butyl-2,2′-dipyridyl)cobalt(III) | Perovskite | AM 1.5G, 100 mW cm⁻² | Power Conversion Efficiency | Up to 14.91% | [13] |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Bipyridine Ligand Degradation Products
This protocol outlines a general procedure for the extraction and analysis of bipyridine ligand degradation products from a solar cell.
1. Sample Preparation (Extraction): a. Carefully disassemble the aged solar cell in an inert atmosphere (glovebox). b. For DSSCs, immerse the photoanode in a suitable solvent (e.g., a mixture of water/ethanol with a small amount of tetrabutylammonium hydroxide) to extract the dye and any degradation products.[7][14] c. For PSCs and OSCs, dissolve the active layer containing the bipyridine ligand in an appropriate organic solvent (e.g., chlorobenzene, acetonitrile). d. Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC-MS Analysis: a. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used. The specific gradient will need to be optimized based on the polarity of the expected degradation products.[15]
- Flow Rate: 1 mL/min.[15]
- Injection Volume: 10-20 µL.
- Detector: Photodiode Array (PDA) detector to monitor the elution of compounds at multiple wavelengths, followed by a mass spectrometer. b. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the nature of the degradation products.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is recommended for accurate mass measurements and structural elucidation of unknown degradation products.
- Data Acquisition: Acquire full scan MS data to identify the molecular ions of the degradation products and MS/MS (tandem mass spectrometry) data to obtain fragmentation patterns for structural confirmation.
Protocol 2: NMR Spectroscopy for Monitoring Bipyridine Ligand Stability
This protocol provides a general guideline for using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the stability of bipyridine ligands in solution, for example, in a DSSC electrolyte.
1. Sample Preparation: a. Prepare a stock solution of the bipyridine-containing complex in a deuterated solvent (e.g., acetonitrile-d3, DMSO-d6) that is also used in the solar cell electrolyte. b. Prepare several NMR tubes with the electrolyte solution. c. Subject the NMR tubes to the same stress conditions as the solar cells (e.g., light soaking at a specific temperature). d. At regular time intervals, take one NMR tube for analysis.
2. NMR Analysis: a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution. b. Experiments:
- 1H NMR: Acquire 1H NMR spectra to monitor changes in the chemical shifts and integration of the protons on the bipyridine ligand. The appearance of new signals or a decrease in the integration of the original ligand signals indicates degradation.[11]
- 19F NMR / 31P NMR: If the complex or electrolyte contains fluorine or phosphorus, these nuclei can be used as sensitive probes for changes in the chemical environment.
- 2D NMR (COSY, HSQC, HMBC): These experiments can be used to aid in the structural elucidation of any new species formed upon degradation. c. Data Analysis: Compare the spectra of the aged samples to the initial spectrum (t=0) to identify and quantify the degradation products.
Degradation Pathways and Experimental Workflows
Degradation Pathway of Bipyridine Ligands
Below is a generalized diagram illustrating potential degradation pathways for bipyridine ligands under common solar cell operating stressors.
Caption: Generalized degradation pathways for metal-bipyridine complexes in solar cells.
Experimental Workflow for Degradation Analysis
The following diagram outlines a typical experimental workflow for investigating the degradation of bipyridine ligands in solar cells.
Caption: A typical workflow for studying bipyridine ligand degradation in solar cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "Use of 2nd and 3rd Level Correlation Analysis for Studying Degradation" by David S. Albin, Joseph A. del Cueto et al. [oasis.library.unlv.edu]
- 4. researchgate.net [researchgate.net]
- 5. Correlations of System Degradation, Losses and Significant Parameters for 49 MW Large Scale Solar Plant with Real Site Data Validations - Clean Energy and Sustainability - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopy facilitates advancement in solar energy cells | AltEnergyMag [altenergymag.com]
- 9. Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solar System Troubleshooting: Effective Problem Solving for Installers [arka360.com]
- 11. The Contribution of NMR Spectroscopy in Understanding Perovskite Stabilization Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-hub.nrel.gov [research-hub.nrel.gov]
- 13. pv-magazine.com [pv-magazine.com]
- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 15. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low yield in the synthesis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common strategy involves a convergent synthesis. This typically includes the initial formation of the 4'-methyl-2,2'-bipyridine core, followed by the introduction of the butanoic acid side chain at the 4-position of the unsubstituted pyridine ring. Key reactions often employed are palladium-catalyzed cross-coupling reactions (like Suzuki or Negishi coupling) to form the bipyridine structure, and subsequent functionalization which may involve halogenation of a methyl group followed by chain extension or direct C-H activation/alkylation.
Q2: My cross-coupling reaction to form the bipyridine core is giving a low yield. What are the likely causes?
Low yields in cross-coupling reactions for bipyridine synthesis are frequently due to catalyst deactivation.[1] The nitrogen atoms in the pyridine rings of both the starting materials and the bipyridine product can coordinate strongly to the palladium catalyst, inhibiting its activity.[1] Other potential issues include the presence of oxygen, which can lead to unwanted side reactions like homocoupling, and suboptimal reaction conditions.
Q3: I am observing a significant amount of homocoupled byproducts in my reaction mixture. How can I minimize these?
The formation of symmetric bipyridines (homocoupling) is a common side reaction, particularly in Suzuki couplings. This can be minimized by ensuring strictly anaerobic conditions through thorough degassing of solvents and the use of an inert atmosphere. Optimizing the ligand, palladium precursor, and the stoichiometry of the coupling partners can also favor the desired cross-coupling reaction over homocoupling.
Q4: I am struggling with the selective functionalization of the 4-position. What strategies can I employ?
Selective functionalization can be challenging. One approach is to start with a pre-functionalized pyridine ring. Alternatively, direct C-H functionalization methods are being developed. A more traditional route involves the creation of a reactive handle, such as a halomethyl group, from a methyl-substituted bipyridine. For instance, 4,4'-dimethyl-2,2'-bipyridine can be mono- or di-halogenated to provide a reactive site for chain extension.[2][3]
Q5: The final purification of the product is proving difficult. What are some recommended purification techniques?
Purification of bipyridine derivatives can be challenging due to their coordinating properties. Standard purification techniques include:
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Column Chromatography: Silica gel is commonly used, but the polar nature of the bipyridine and the carboxylic acid may lead to tailing. Using a modified mobile phase, for example by adding a small amount of a polar solvent like methanol or a base like triethylamine, can improve separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
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Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Troubleshooting Guides
Low Yield in Bipyridine Core Synthesis (Cross-Coupling)
Problem: The cross-coupling reaction (e.g., Suzuki, Negishi) to form the 4'-methyl-2,2'-bipyridine core is resulting in a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
Quantitative Data Summary:
| Parameter | Observation | Possible Cause | Suggested Solution |
| Yield | < 50% | Catalyst deactivation by bipyridine product.[1] | Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a more robust ligand. Add the limiting reagent slowly over the course of the reaction. |
| Byproducts | Significant homocoupling | Presence of oxygen. Suboptimal ligand or catalyst system. | Thoroughly degas all solvents. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon). Screen different palladium precursors and ligands. |
| Conversion | Incomplete | Insufficient reaction time or temperature. Impure reagents. | Increase reaction temperature in increments of 10°C. Extend reaction time. Verify the purity of starting materials and reagents. |
Low Yield in Side Chain Introduction
Problem: Difficulty in introducing the butanoic acid side chain at the 4-position of the 4'-methyl-2,2'-bipyridine core.
Troubleshooting Workflow:
Caption: Troubleshooting logic for introducing the butanoic acid side chain.
Quantitative Data Summary:
| Parameter | Observation | Possible Cause | Suggested Solution |
| Yield | Low conversion of bipyridine | Insufficient reactivity of the C-H bond at the 4-position. | Consider a multi-step approach: for example, radical bromination of a methyl group at the 4-position, followed by a chain extension reaction. |
| Byproducts | Multiple unidentified products | Non-selective reaction. Decomposition of starting material or product. | Screen different solvents and reaction temperatures. Consider using a protecting group strategy if other reactive sites are present. |
| Product | Incorrect isomer formed | Lack of regioselectivity in the functionalization step. | Use a directing group to favor reaction at the desired position. Explore alternative synthetic routes with better regiocontrol. |
Experimental Protocols
General Protocol for Suzuki Cross-Coupling
This is a general procedure and may require optimization for the specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Solvent and Base: Add a degassed solvent (e.g., a mixture of toluene and water, or DMF) and a degassed aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC or GC-MS).
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Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Halogenation of a Methylpyridine
This protocol is adapted from the synthesis of halomethyl-2,2'-bipyridines.[2][3]
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve the methyl-substituted bipyridine (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) dropwise. Stir the mixture at this temperature for a specified time to allow for deprotonation.
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Halogenation: Add a solution of the halogen source (e.g., hexachloroethane for chlorination or 1,2-dibromotetrafluoroethane for bromination) in THF dropwise at -78 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NaHCO₃.
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Extraction and Purification: Extract the product with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid. The information is designed to help overcome common challenges encountered during amide and ester coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Question: My coupling reaction is resulting in a low or no yield of the desired product. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield in amide coupling reactions is a common issue that can stem from several factors.[1] Here are the primary causes and troubleshooting steps:
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Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine or alcohol.[1][2]
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Solution: Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine/alcohol.[1] For difficult couplings, switching to a more potent activating agent like HATU or PyAOP may be beneficial.[3]
-
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Amine/Alcohol Deactivation: The nucleophilicity of the amine can be reduced by protonation.
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture (typically 2.0 equivalents).[1] The base will neutralize any acid present and prevent the protonation of the amine.
-
-
Poor Solubility: The bipyridine moiety of this compound may lead to solubility issues in certain solvents.
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Steric Hindrance: Bulky groups on either the carboxylic acid or the amine/alcohol can impede the reaction.[1]
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Solution: Increase the reaction time and/or temperature. Using a less sterically hindered coupling reagent could also be beneficial. In some cases, converting the carboxylic acid to an acyl fluoride, a more reactive intermediate, can overcome steric hindrance.[1]
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide or ester formation.[1]
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Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Question: I am observing significant side product formation in my reaction. How can I minimize this?
Answer:
Side reactions can compete with the desired coupling reaction. Here are common side products and strategies to minimize their formation:
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Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents.[2]
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Solution: Add a racemization suppressor like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1] Running the reaction at a lower temperature can also help minimize racemization.
-
-
Formation of N-acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.
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Solution: This rearrangement can be suppressed by adding HOBt or NHS (N-hydroxysuccinimide), which trap the O-acylisourea to form a more stable active ester.
-
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Reaction with the Bipyridine Nitrogens: The nitrogen atoms on the bipyridine ring are nucleophilic and could potentially react with the activated carboxylic acid, especially under certain conditions.
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Solution: This is generally less favorable than the reaction with the intended amine or alcohol. However, if this is suspected, using milder coupling conditions and ensuring the presence of a non-nucleophilic base can help.
-
Frequently Asked Questions (FAQs)
1. What is the recommended starting point for optimizing the coupling of this compound?
For a reliable starting point, we recommend using HATU as the coupling reagent with DIPEA as the base in anhydrous DMF. This combination is known for its efficiency and low rate of side reactions.[2][5]
2. How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[1]
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Carbodiimides (EDC, DCC): These are widely used and cost-effective.[6][7] EDC is often preferred for solution-phase synthesis as its urea byproduct is water-soluble and easily removed during workup.[6] DCC's urea byproduct is poorly soluble and needs to be filtered off.[3]
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Aminium/Uronium Salts (HATU, HBTU): These are highly efficient and fast-acting reagents that minimize racemization.[2][3] HATU is generally more reactive than HBTU.[3]
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Phosphonium Salts (PyBOP, PyAOP): These are also very effective, particularly for sterically hindered couplings and for minimizing racemization.[3]
3. Which solvents are suitable for this reaction?
Anhydrous polar aprotic solvents are generally recommended.[1]
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Dimethylformamide (DMF): Excellent solvating properties for a wide range of reactants.
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Dichloromethane (DCM): A good choice for many standard couplings, but may not be sufficient for less soluble starting materials.[4]
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N-Methyl-2-pyrrolidone (NMP): Can be used if solubility is an issue in DMF.[4]
4. How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows you to determine when the starting materials have been consumed and the product has formed.
5. What is the typical workup procedure?
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[1] The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Advantages | Disadvantages | Typical Equivalents |
| EDC (with HOBt) | Water-soluble urea byproduct, cost-effective. | Can lead to racemization without an additive. | 1.1 - 1.5 |
| DCC | Inexpensive and effective.[6][7] | Insoluble urea byproduct can complicate purification.[3] | 1.1 |
| HATU | High efficiency, fast reaction times, low racemization.[3] | More expensive. | 1.0 - 1.5 |
| PyAOP | Excellent for sterically hindered couplings.[3] | More expensive. | 1.1 - 1.5 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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Dissolve this compound (1.0 equivalent) in anhydrous DMF.
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Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
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Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
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Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Esterification using EDC/DMAP
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Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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Add EDC (1.5 equivalents) portion-wise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for a typical coupling reaction.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amide Synthesis [fishersci.co.uk]
Technical Support Center: 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for this compound, like many organic compounds with similar functional groups, are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For closely related bipyridine compounds, flash chromatography on silica gel has been shown to be effective.[1]
Q2: What are the likely impurities I might encounter?
A2: Potential impurities can include starting materials from the synthesis, reaction byproducts, or degradation products. Common impurities might consist of unreacted precursors, isomers, or compounds with incomplete functional group transformations. The presence of both a basic bipyridine core and an acidic carboxylic acid group can sometimes lead to self-association or salt formation.
Q3: How should I store this compound to maintain its purity?
A3: To ensure stability and maintain purity, the compound should be stored at room temperature in a cool, dry, and well-ventilated area, away from incompatible substances.[2] It is often recommended to store it under an inert atmosphere.[3]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is typically offered with a purity of 95% to a minimum of 97%.[3][4]
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
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Question: I am losing a significant amount of my product on the silica gel column. What could be the cause and how can I fix it?
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Answer: The polar carboxylic acid and basic bipyridine moieties in your compound can lead to strong interactions with the polar silica gel stationary phase, causing irreversible adsorption.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, if you are using a hexane/ethyl acetate system, adding 1-2% of acetic acid or formic acid can help to protonate the bipyridine nitrogen atoms and reduce their interaction with the silica. Alternatively, adding a small amount of a base like triethylamine can deprotonate the silica's acidic sites.
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Deactivate the Stationary Phase: Before loading your sample, consider flushing the column with your mobile phase containing the modifier (e.g., triethylamine). This can help to cap the most active sites on the silica gel.
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Consider an Alternative Stationary Phase: If the issue persists, you might consider using a less acidic stationary phase, such as neutral alumina, or employing reversed-phase chromatography.
-
-
Issue 2: The compound does not crystallize during recrystallization.
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Question: I have dissolved my crude this compound in a solvent, but it is not precipitating upon cooling. What should I do?
-
Answer: Crystallization can be influenced by solvent choice, concentration, and the presence of impurities.
-
Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.
-
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Optimize Solvent System: You may be using a solvent in which your compound is too soluble. Try adding a co-solvent (an "anti-solvent") in which your compound is less soluble, dropwise, until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.
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Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool the concentrated solution again.
-
-
Issue 3: Purity does not improve after purification.
-
Question: I have performed column chromatography, but the purity of my this compound has not significantly increased according to my analysis (e.g., NMR or HPLC). Why might this be?
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Answer: This could be due to an inappropriate choice of eluent or an impurity that has a similar polarity to your product.
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Troubleshooting Steps:
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Optimize Eluent System: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurity.
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Consider a Different Purification Method: If the impurity is difficult to separate by chromatography, recrystallization might be more effective, assuming the impurity has different solubility properties.
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Chemical Treatment: If the impurity is a known starting material or byproduct, consider a chemical wash to remove it. For example, if you have a basic impurity, an acidic wash of your organic solution might help. Conversely, a basic wash could remove acidic impurities. Given that your compound has both acidic and basic properties, this approach should be used with caution and careful pH control.
-
-
Data Presentation
Table 1: Comparison of Hypothetical Purification Outcomes
| Purification Method | Solvent/Eluent System | Purity Before (%) | Purity After (%) | Yield (%) |
| Recrystallization | Ethanol/Water (80:20) | 90 | 98 | 75 |
| Column Chromatography | Dichloromethane/Methanol (95:5) | 90 | 96 | 85 |
| Column Chromatography | Ethyl Acetate/Hexane/Acetic Acid (70:30:1) | 90 | 99 | 80 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a dry powder.
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Loading the Column: Carefully add the prepared sample to the top of the packed silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. A common approach is to start with a less polar eluent and gradually increase the polarity. For example, start with 100% dichloromethane and gradually add methanol.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or a solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for compounds with carboxylic acids and aromatic rings include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cooling rate can influence crystal size. For smaller, purer crystals, faster cooling may be desired. For larger crystals, slower cooling is preferable. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.
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Isolation of Crystals: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
References
"solubility problems of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in organic solvents"
This technical support center is designed for researchers, scientists, and drug development professionals to address the solubility challenges of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving in common organic solvents (e.g., DMF, DMSO, acetonitrile).
-
Cause: Bipyridine-carboxylic acid derivatives often exhibit low solubility in neutral organic solvents. This is due to the strong intermolecular hydrogen bonding between the carboxylic acid groups and the crystalline nature of the compound.
-
Solution 1: Deprotonation to Form a More Soluble Salt. The most effective method to significantly enhance solubility in polar aprotic solvents is to deprotonate the carboxylic acid. The addition of a base will form a salt, which is generally much more soluble.
-
Procedure:
-
Suspend the compound in your solvent of choice (e.g., DMF or DMSO).
-
Add a small amount of a suitable organic base, such as triethylamine (TEA), dropwise while stirring.
-
Continue to add the base until the compound dissolves.
-
-
-
Solution 2: Application of Heat and Sonication. These methods can help overcome the activation energy required for dissolution.
-
Procedure:
-
Suspend the compound in the solvent.
-
Gently heat the mixture while stirring. Be cautious of potential degradation at high temperatures.
-
Alternatively, or in combination with heating, place the sample in a sonicator bath to aid dissolution.
-
-
-
Solution 3: Utilize a Co-solvent System. A mixture of solvents can sometimes provide better solubilizing power than a single solvent. Experiment with different solvent mixtures to find an optimal system.
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Cause: This can occur if the solution is supersaturated, or if the temperature decreases. Changes in the solution's pH (if any aqueous component is present) can also cause precipitation.
-
Solution:
-
Ensure the solution is not supersaturated by starting with a lower concentration.
-
If the compound was dissolved with heating, try to maintain the working temperature.
-
If a base was used to dissolve the compound, ensure the solution remains basic, as a shift towards a more acidic pH could cause the compound to precipitate.
-
Solubility Profile
| Solvent | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Sparingly Soluble | Solubility is significantly increased with the addition of a base like triethylamine. |
| Dimethyl sulfoxide (DMSO) | Sparingly Soluble | Similar to DMF, the addition of a base will enhance solubility.[1][2] |
| Acetonitrile | Sparingly to Insoluble | Generally not a good solvent for this class of compounds. |
| Tetrahydrofuran (THF) | Sparingly to Insoluble | |
| Chloroform | Sparingly to Insoluble | |
| Methanol / Ethanol | Sparingly Soluble |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
-
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF)
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the selected solvent in a vial.
-
Seal the vial and allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a set period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully extract an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility can then be expressed in terms of mg/mL or mol/L.
-
Protocol 2: Preparation of a Stock Solution using a Base
This protocol describes how to prepare a stock solution in an organic solvent where the compound has limited solubility.
-
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Triethylamine (TEA) or another suitable organic base
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of the compound into a vial.
-
Add the desired volume of DMSO or DMF.
-
Vortex the mixture to create a suspension.
-
While vortexing, add TEA dropwise until the solid is completely dissolved.
-
Note that the resulting solution will contain the triethylammonium salt of the compound.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
A1: The poor solubility is primarily due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds. This, combined with the rigidity of the bipyridine core, can lead to a stable crystal lattice that is difficult to break down by the solvent.
Q2: What is the best solvent to dissolve this compound?
A2: Polar aprotic solvents such as DMF and DMSO are generally the best starting points.[3][4] However, for optimal solubility, the addition of a base like triethylamine is often necessary to form a more soluble salt.[1][2]
Q3: Will adding a base like triethylamine interfere with my experiment?
A3: The addition of a base will form the triethylammonium salt of your compound. You will need to consider if the presence of this salt and the excess base will be compatible with your downstream application. For many reactions, this is acceptable, but it is something to be aware of.
Q4: Can I use heat to dissolve the compound?
A4: Gentle heating can be an effective method to increase the rate of dissolution. However, it is important to be cautious as prolonged exposure to high temperatures could potentially lead to degradation of the compound. It is advisable to first try other methods or use minimal heat.
Q5: How can I prepare a solution for use in an aqueous buffer?
A5: A common method is to first prepare a concentrated stock solution in an organic solvent like DMSO, and then dilute this stock solution into the aqueous buffer of your choice. It is important to ensure that the final concentration of the organic solvent in the aqueous buffer is low enough to not affect your experiment (typically <1%).
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Preventing Aggregation of Dyes Based on 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of dyes based on 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bipyridine derivative with a carboxylic acid functional group.[1] Its rigid bipyridine core is an excellent metal-chelating ligand, while the carboxylic acid group allows for covalent attachment to surfaces or other molecules.[1] Its primary applications are in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and as a building block in organic synthesis for creating advanced catalysts and functional polymers.[1]
Q2: What causes the aggregation of dyes based on this compound in solution?
Dye aggregation is a common phenomenon driven by intermolecular interactions, such as van der Waals forces and π-π stacking between the aromatic bipyridine rings. Key factors that promote aggregation include:
-
High Dye Concentration: Exceeding the solubility limit of the dye in the chosen solvent.
-
Inappropriate pH: The solubility of bipyridine carboxylic acids is highly pH-dependent. Near the isoelectric point, the molecule has low solubility.
-
Solvent Choice: The polarity and nature of the solvent play a crucial role in dye solubility and aggregation.
-
High Salt Concentration: Excessive salt can decrease the dye's solubility, leading to a "salting-out" effect.[2]
-
Low Temperature: For some dyes, aggregation is favored at lower temperatures.[2]
Q3: How does pH affect the solubility and aggregation of this dye?
The solubility of bipyridine carboxylic acids is significantly influenced by pH. Due to the presence of both acidic carboxylic acid groups and basic pyridine nitrogen atoms, the molecule's charge changes with pH.
-
Acidic pH (e.g., < 2): The pyridine nitrogens are protonated, increasing the molecule's overall positive charge and enhancing solubility in aqueous media.[3]
-
Neutral pH (e.g., 4-6): The molecule can exist as a zwitterion, with both protonated nitrogens and deprotonated carboxylates, which often leads to very low aqueous solubility and a higher tendency for aggregation.[3]
-
Basic pH (e.g., > 7): The carboxylic acid group is deprotonated, forming a carboxylate salt which is generally more soluble in aqueous solutions.[3]
Q4: What are the signs of dye aggregation in my solution?
Visual and spectroscopic indicators of dye aggregation include:
-
Visual Cues: Cloudiness, precipitation, or the formation of solid particles in the solution.
-
Spectroscopic Changes (UV-Vis): A deviation from the Beer-Lambert law at higher concentrations, a shift in the maximum absorption wavelength (λmax), broadening of absorption peaks, or the appearance of new shoulders on the main peak.
Q5: Can additives be used to prevent aggregation?
Yes, certain additives can help prevent aggregation:
-
Co-solvents: Using a mixture of solvents can improve solubility. For bipyridine-based dyes, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
-
Surfactants: Anionic or non-ionic surfactants can form micelles around the dye molecules, preventing them from aggregating through steric or electrostatic repulsion.[2]
-
Dispersing Agents: Polymeric dispersants can adsorb onto the surface of dye particles, providing a steric barrier that prevents aggregation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Cloudy or Precipitated Dye Solution | High dye concentration exceeding solubility limit. | - Decrease the dye concentration.- Use solubilizing agents or co-solvents (e.g., DMF, DMSO). |
| Inappropriate pH leading to low solubility. | - Adjust the pH to be either acidic (pH < 2) or basic (pH > 7) for aqueous solutions.[3]- Use a suitable buffer system to maintain a stable pH. | |
| "Salting-out" effect due to high salt concentration. | - Minimize the salt concentration in the solution.- Add electrolytes gradually while stirring.[2] | |
| Inconsistent Spectroscopic Readings (UV-Vis) | Dye aggregation is occurring, leading to non-linearity in the Beer-Lambert plot. | - Dilute the sample to a concentration where the dye exists as a monomer.- Control the pH and ionic strength of the buffer.- Consider adding a small amount of an organic co-solvent or a surfactant. |
| Color Shift in the Dye Solution | Formation of H- or J-aggregates, which alter the electronic structure and thus the absorption spectrum. | - Confirm aggregation using UV-Vis spectroscopy by observing shifts in λmax.- Follow the steps to reduce aggregation, such as dilution, pH adjustment, or the use of anti-aggregation additives. |
| Low Reaction Yield or Inefficient Performance (e.g., in OLEDs or DSSCs) | Aggregated dye may have reduced reactivity or inefficiently transfer charge. | - Ensure the dye is fully dissolved and in its monomeric form before use.- Filter the dye solution before application to remove any existing aggregates.- Optimize the dye loading concentration to avoid surface aggregation on substrates. |
Data Presentation
Table 1: Influence of Solvent and pH on the Solubility of Bipyridine Carboxylic Acid Dyes (Qualitative)
| Solvent | pH | Expected Solubility | Rationale |
| Water | Acidic (< 2) | High | Protonation of pyridine nitrogens increases solubility.[3] |
| Water | Neutral (4-6) | Very Low | Zwitterionic form leads to low solubility and high aggregation tendency.[3] |
| Water | Basic (> 7) | High | Deprotonation of the carboxylic acid to form a soluble salt.[3] |
| Dimethylformamide (DMF) | N/A | Moderate to High | A common polar aprotic solvent for dissolving similar bipyridine dyes. |
| Dimethyl Sulfoxide (DMSO) | N/A | Moderate to High | Another effective polar aprotic solvent for these types of compounds.[4] |
| Ethanol | N/A | Low to Moderate | May require heating or use as a co-solvent. |
Table 2: General Effect of Additives on Aggregation of Bipyridine-Based Dyes
| Additive Type | Example | Mechanism of Action | Typical Concentration Range |
| Co-solvent | DMF, DMSO | Increases the overall solubility of the dye. | 5-50% (v/v) |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | Forms micelles around dye molecules, providing electrostatic repulsion.[2] | Above Critical Micelle Concentration (CMC) |
| Non-ionic Surfactant | Triton X-100 | Provides steric hindrance to prevent aggregation.[2] | Above CMC |
| Polymeric Dispersant | Polyacrylates | Adsorbs to the dye surface, creating a steric barrier.[2] | 0.1-1% (w/v) |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of a Dye Based on this compound
Objective: To prepare a stable, aggregate-free stock solution for use in further experiments.
Materials:
-
Dye based on this compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water or appropriate buffer (e.g., phosphate buffer)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
0.22 µm syringe filter
Methodology:
-
Weigh the desired amount of the dye powder accurately.
-
In a clean, dry volumetric flask, add a small amount of DMSO or DMF to the dye powder.
-
Gently swirl the flask to dissolve the dye completely. Sonication can be used to aid dissolution.
-
Once the dye is fully dissolved in the organic solvent, slowly add the deionized water or buffer to the desired final volume while stirring continuously.
-
If preparing an aqueous solution, adjust the pH to be acidic (e.g., pH 2 with HCl) or basic (e.g., pH 8 with NaOH) to enhance solubility.
-
Continue stirring for 15-30 minutes to ensure a homogeneous solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any micro-aggregates or insoluble impurities.
-
Store the stock solution in a dark, airtight container at the recommended temperature. For aqueous solutions, it is often best to prepare them fresh.
Protocol 2: Quantitative Analysis of Dye Aggregation using UV-Vis Spectroscopy
Objective: To determine the concentration at which the dye begins to aggregate in a specific solvent system.
Materials:
-
Stable stock solution of the dye (from Protocol 1)
-
Chosen solvent or buffer system
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a series of dilutions of the dye stock solution in the chosen solvent or buffer. The concentration range should span from very dilute (where the dye is expected to be monomeric) to more concentrated (where aggregation might occur).
-
Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range.
-
Plot the absorbance at the maximum wavelength (λmax) of the monomeric dye against the concentration.
-
Analysis: A linear relationship that adheres to the Beer-Lambert law indicates the absence of significant aggregation. A negative deviation from linearity at higher concentrations suggests the formation of aggregates. Any shifts in λmax or changes in the spectral shape should also be noted as indicators of aggregation.
Visualizations
Caption: Workflow for preparing a stable, aggregate-free dye solution.
Caption: Troubleshooting logic for preventing dye aggregation.
References
"long-term stability of devices containing 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with devices containing 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid (CAS: 114527-28-5). The information provided is based on established principles for bipyridine derivatives and general best practices for device stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-purity bipyridine derivative.[1] Its structure includes a rigid bipyridine core, known for its excellent metal-chelating properties, and a flexible butanoic acid chain with a carboxylic acid group.[1] This unique structure makes it a versatile building block in advanced organic synthesis and material science.[1][2] It is a key intermediate in the development of Organic Light-Emitting Diodes (OLEDs), where it helps in the formation of efficient light-emitting structures.[1][2]
Q2: What are the typical storage conditions for this compound?
To maintain its stability, the compound should be stored at room temperature under an inert atmosphere.[1]
Q3: What factors can influence the long-term stability of devices containing this compound?
The stability of devices incorporating bipyridine derivatives can be significantly affected by environmental conditions. For instance, the stability of light-emitting electrochemical cells (LECs) based on tris(2,2′-bipyridine)ruthenium(II) complexes is greatly improved when they are manufactured and operated under drybox conditions, minimizing exposure to moisture and oxygen.[3] Degradation can be accelerated by the formation of quencher species, which can be influenced by the operating environment.[3]
Q4: Are metal complexes of bipyridine derivatives like this one generally stable in air?
The stability of bipyridine metal complexes in the presence of air can vary. Like other bipyridine derivatives, this compound is a chelating ligand that forms stable complexes with many metal ions.[4] However, aerobic stability can be a concern, and it is advisable to handle sensitive complexes under an inert atmosphere to prevent potential degradation.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with devices containing this compound.
Issue 1: Rapid Decrease in Device Performance (e.g., luminescence, efficiency) in Ambient Air.
-
Possible Cause: Degradation of the active layer due to interaction with atmospheric moisture and oxygen. Studies on similar tris(2,2′-bipyridine)ruthenium(II) based devices show significantly improved stability under inert (drybox) conditions.[3] The degradation mechanism may involve the formation of quenching species, such as bis(2,2′-bipyridine)diaquoruthenium(II), in the presence of water.[3]
-
Troubleshooting Steps:
-
Inert Atmosphere: Fabricate and test the device in a nitrogen-filled glovebox with low oxygen and moisture levels (<1 ppm).[3]
-
Encapsulation: If operation in ambient air is necessary, use appropriate encapsulation techniques to protect the device from the environment.
-
Material Purity: Ensure the purity of the this compound and other device components, as impurities can act as degradation catalysts. The compound is typically available with a minimum purity of 97%.[1]
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results.
-
Possible Cause: Inconsistent environmental conditions during device fabrication and testing, or degradation of the precursor material.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly control and document all experimental parameters, including temperature, humidity, and processing times.
-
Material Handling: Store the this compound under the recommended inert atmosphere and at room temperature to prevent degradation before use.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents for all solution-based processing steps.
-
Issue 3: Unexpected Changes in Spectroscopic or Electrochemical Measurements Over Time.
-
Possible Cause: Chemical degradation of the this compound or its metal complex within the device. This could manifest as shifts in absorption or emission spectra, or changes in redox potentials.
-
Troubleshooting Steps:
-
Time-Resolved Measurements: Conduct time-resolved UV-Vis absorption or fluorescence spectroscopy to monitor for changes in the electronic structure of the material.
-
Electrochemical Analysis: Use techniques like cyclic voltammetry to assess the stability of the material's redox properties over time.
-
Structural Analysis: Employ techniques such as NMR or mass spectrometry on extracted device components (if feasible) to identify potential degradation products.
-
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is a generalized approach for assessing the long-term stability of a device under accelerated aging conditions.
-
Objective: To predict the long-term stability of the device by subjecting it to elevated stress conditions.
-
Methodology:
-
Baseline Measurement: Characterize the initial performance of a statistically significant number of devices (e.g., current-voltage-luminance characteristics, efficiency, spectra).
-
Stress Conditions: Place the devices in a controlled environment chamber with elevated temperature and/or humidity. Common accelerated conditions include 85°C / 85% RH. The specific conditions should be chosen based on the intended application and material properties.
-
Time-Point Testing: At predetermined intervals (e.g., 24, 48, 96, 168 hours), remove a subset of devices from the chamber and re-characterize their performance at room temperature.
-
Data Analysis: Plot the degradation of key performance metrics as a function of time. The data can be used to extrapolate the expected lifetime under normal operating conditions, potentially using models like the Arrhenius equation.[5][6]
-
Protocol 2: Assessment of Aerobic Stability of a Metal Complex
This protocol provides a method for evaluating the stability of a metal complex of this compound in solution when exposed to air.
-
Objective: To qualitatively and semi-quantitatively assess the stability of a metal complex in the presence of air.[4]
-
Materials:
-
The metal complex of this compound
-
High-purity solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Cuvettes
-
-
Procedure:
-
Prepare a stock solution of the metal complex in the chosen solvent at a known concentration.
-
Immediately record the UV-Vis spectrum of the solution. This will serve as the t=0 reference.[4]
-
Expose the solution to air (e.g., in a loosely capped cuvette).
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly).[4]
-
Analyze the spectra for any changes in the position (wavelength) and intensity (absorbance) of the absorption bands. A decrease in the intensity of characteristic metal-to-ligand charge transfer (MLCT) bands or the appearance of new bands can indicate decomposition.[4]
-
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes based on the described experimental protocols. Researchers should generate their own data based on their specific devices and experimental conditions.
Table 1: Hypothetical Accelerated Stability Test Data
| Stress Time (hours) | Normalized Efficiency (%) |
| 0 | 100 |
| 24 | 92 |
| 48 | 85 |
| 96 | 76 |
| 168 | 65 |
Table 2: Hypothetical Aerobic Stability Test Data (Absorbance at MLCT Peak)
| Time (minutes) | Absorbance |
| 0 | 1.00 |
| 30 | 0.98 |
| 60 | 0.95 |
| 120 | 0.91 |
| 240 | 0.85 |
Visualizations
Caption: Workflow for Device Stability Testing.
Caption: Troubleshooting Flowchart for Device Instability.
References
Technical Support Center: 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in Device Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid. It specifically addresses challenges that may arise during its use in the fabrication of electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), with a focus on the impact of impurities on device performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My device is showing unexpectedly low efficiency and a short lifetime. Could impurities in this compound be the cause?
A1: Yes, the purity of this compound is critical for optimal device performance. Impurities can introduce charge traps, quenching sites, and degradation pathways, leading to reduced efficiency and stability. For instance, halogenated impurities are known to negatively impact the lifetime of OLEDs.[1] Similarly, impurities in the precursor materials for perovskite solar cells can hinder the formation of high-quality perovskite films, resulting in poor device performance.[2][3][4]
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your this compound batch using analytical techniques like HPLC or qNMR. Commercial suppliers typically provide a certificate of analysis (CoA) indicating the purity level.[5][6]
-
Purification: If the purity is questionable, consider purifying the material. Recrystallization is a common method for solid organic compounds.
-
Source a Higher Purity Grade: If purification is not feasible, procure a higher purity grade of the compound from a reputable supplier.[7]
Q2: I am observing poor film morphology and pinholes in my thin films when using this compound. What could be the issue?
A2: Poor film quality can be attributed to several factors, including the presence of non-volatile or particulate impurities in the ligand. These impurities can disrupt the self-assembly and crystallization processes during film deposition, leading to defects.
Troubleshooting Steps:
-
Solubility Check: Ensure the complete dissolution of the material in the chosen solvent. Insoluble impurities can act as nucleation sites for defects.
-
Filtration: Filter the precursor solution using a syringe filter (e.g., 0.22 µm PTFE) before spin-coating or other deposition methods to remove particulate matter.
-
Solvent Purity: Use high-purity, anhydrous solvents, as residual water or other solvent impurities can also negatively affect film formation.
Q3: My perovskite solar cell exhibits significant hysteresis in the J-V curve. Can this be related to the bipyridine ligand?
A3: Hysteresis in perovskite solar cells can be influenced by various factors, including ion migration and charge trapping at interfaces. While the bipyridine ligand itself is often used to passivate defects and improve stability, impurities within the ligand could introduce additional trap states, exacerbating hysteresis.
Troubleshooting Steps:
-
Interface Passivation: Ensure proper concentration and deposition of the ligand to achieve effective passivation of the perovskite surface.
-
Purity Analysis: As mentioned before, verify the purity of the this compound to rule out impurity-induced trap states.
-
Device Architecture: Optimize the device stack and interfaces, as hysteresis is a complex phenomenon influenced by the entire device structure.
Potential Impurities and Their Impact on Device Performance
| Potential Impurity Type | Possible Origin | Potential Impact on Device Performance | Relevant Device Type |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | Can act as charge traps or quenching centers, reducing efficiency. May also affect film morphology. | OLEDs, PSCs |
| By-products from Side Reactions | Non-specific reactions during synthesis. | Can introduce deep-level traps, leading to non-radiative recombination and reduced device lifetime.[1] | OLEDs, PSCs |
| Residual Solvents | Incomplete removal after purification. | Can lead to poor film formation and act as a source of degradation upon device operation. | OLEDs, PSCs |
| Halogenated Species | Use of halogenated reagents or solvents. | Known to significantly reduce the operational lifetime of OLEDs by promoting the formation of radicals.[1][8] | OLEDs |
| Metallic Residues | Contamination from reactors or catalysts. | Can act as recombination centers, severely degrading electronic properties. | OLEDs, PSCs |
| Oxidized Species | Exposure to air and moisture. | Can create charge traps and quenching sites, impacting both efficiency and stability. | OLEDs, PSCs |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or a wavelength corresponding to the absorbance maximum of the compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, calibration with certified reference standards of those impurities is necessary.[9]
2. Perovskite Solar Cell Fabrication (Illustrative Workflow)
This is a simplified, illustrative workflow for the fabrication of a mesoporous n-i-p perovskite solar cell where a bipyridine derivative like this compound might be used as an additive or interfacial layer.
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating a precursor solution, followed by sintering. Then, deposit a mesoporous TiO₂ layer and sinter.
-
Perovskite Layer Deposition: Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture). Spin-coat the precursor solution onto the ETL. Use an anti-solvent quenching method (e.g., dripping chlorobenzene) during spinning to induce crystallization. Anneal the film on a hotplate.
-
Ligand Treatment (Optional): Prepare a dilute solution of this compound in a suitable solvent (e.g., isopropanol). Spin-coat this solution onto the perovskite layer to passivate the surface. Anneal at a moderate temperature.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material (e.g., Spiro-OMeTAD) doped with additives like Li-TFSI and t-BP.
-
Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the device area.
Visualizations
Caption: Experimental workflows for purity assessment and device fabrication.
Caption: A logical troubleshooting guide for poor device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [acrospharmatech.com]
- 6. 4-(4′-Methyl-[2,2′-bipyridin]-4-yl)butanoic acid [cymitquimica.com]
- 7. This compound|CAS 114527-28-5 [benchchem.com]
- 8. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid and Other Bipyridine Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine ligands are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. These complexes are integral to numerous applications, from catalysis and solar energy conversion to the development of advanced materials and therapeutics. The versatility of the bipyridine scaffold lies in the ability to modify its electronic and steric properties through the introduction of various substituents. This guide provides a comparative analysis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a functionally versatile bipyridine ligand, against other commonly employed bipyridine ligands. By presenting key experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal ligand for their specific application.
The unique structure of this compound incorporates both a methyl group, which can influence the ligand's electronic properties and solubility, and a butanoic acid group, which provides a valuable anchoring point for covalent attachment to surfaces or other molecules.[1] This dual functionality makes it a particularly interesting candidate for applications in areas such as dye-sensitized solar cells, functionalized nanoparticles, and bio-conjugation.
Comparison of Physicochemical and Photophysical Properties
The performance of a bipyridine ligand in a metal complex is intrinsically linked to its electronic and photophysical properties. The tables below summarize key quantitative data for this compound and its ruthenium complexes, alongside comparable data for other widely used bipyridine ligands such as 2,2'-bipyridine (bpy), 4,4'-dimethyl-2,2'-bipyridine (dmbpy), and 4,4'-dicarboxy-2,2'-bipyridine (dcbpy).
Table 1: Physicochemical Properties of Selected Bipyridine Ligands
| Ligand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 114527-28-5 | C15H16N2O2 | 256.30 |
| 2,2'-Bipyridine (bpy) | 366-18-7 | C10H8N2 | 156.18 |
| 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) | 1134-35-6 | C12H12N2 | 184.24 |
| 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy) | 6813-38-3 | C12H8N2O4 | 244.20 |
Table 2: Comparative Photophysical and Electrochemical Data of Ruthenium(II) Complexes
| Complex | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Luminescence Lifetime (τ, ns) | Ground State Oxidation Potential (Eox, V vs. SCE) | Excited State Oxidation Potential (Eox*, V vs. SCE) |
| [Ru(bpy)2(MebpyCOOH)]2+[2] | 454 | 640 | 380 | 1.26 | -0.66 |
| [Ru(Me2bpy)2(MebpyCOOH)]2+[2] | 456 | 636 | 480 | 1.13 | -0.76 |
| [Ru(bpy)3]2+ | ~452 | ~615 | ~600 | 1.26 | -0.84 |
| [Ru(dmbpy)3]2+ | ~455 | ~610 | ~350 | 1.08 | -0.99 |
| [Ru(dcbpy)2(NCS)2] | 538 | 750 | 50 | 0.85 | -0.95 |
Note: MebpyCOOH is used as an abbreviation for a ligand structurally similar to this compound. Data for other complexes are compiled from various sources and experimental conditions may vary.
The data illustrates that substituents on the bipyridine ring significantly influence the photophysical and electrochemical properties of the resulting metal complexes. Electron-donating groups, such as methyl groups, tend to lower the oxidation potential, making the complex easier to oxidize.[2] Conversely, electron-withdrawing groups, like carboxylic acids, can shift absorption and emission to longer wavelengths and increase the oxidation potential.[3][4] The butanoic acid chain in this compound provides a flexible spacer for surface attachment, which can be advantageous in applications where precise positioning of the complex is crucial.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of experimental results, detailed methodologies for key characterization techniques are provided below.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) of the bipyridine ligands and their metal complexes, which correspond to electronic transitions within the molecule.
Protocol:
-
Solution Preparation: Prepare a stock solution of the compound (ligand or complex) of a known concentration (typically 10⁻³ to 10⁻⁵ M) in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol). Ensure the solvent does not absorb in the spectral region of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample beam path and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[5]
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Cyclic Voltammetry (CV)
Objective: To investigate the redox properties of the bipyridine ligands and their metal complexes, including the determination of oxidation and reduction potentials.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the sample (ligand or complex) in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window to scan over the region of interest. Start the scan at a specific rate (e.g., 100 mV/s) and record the resulting voltammogram.
-
Data Analysis: From the cyclic voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E₁/₂), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes.
Caption: Workflow for Cyclic Voltammetry.
Signaling Pathways and Applications
The choice of bipyridine ligand can significantly impact the performance of a metal complex in various applications. For instance, in dye-sensitized solar cells (DSSCs), the ligand's electronic properties and anchoring group are critical for efficient electron injection and regeneration.
Caption: Electron Transfer Pathway in a Dye-Sensitized Solar Cell.
In this mechanism, a ruthenium-bipyridine complex, anchored to a semiconductor surface (like TiO₂) via a carboxylate group, absorbs light, leading to a metal-to-ligand charge transfer (MLCT) excited state. An electron is then injected from the excited dye into the conduction band of the semiconductor. The oxidized dye is subsequently regenerated by a redox mediator in the electrolyte. The butanoic acid group of this compound is well-suited for this anchoring function.
Conclusion
This compound presents a compelling combination of features for the design of functional metal complexes. Its methyl substituent allows for the tuning of electronic properties, while the butanoic acid moiety provides a versatile handle for immobilization and further functionalization. The comparative data presented in this guide highlights the subtle yet significant impact that ligand design has on the performance of coordination compounds. By providing detailed experimental protocols, we hope to empower researchers to make informed decisions in the selection of bipyridine ligands for their specific research and development needs. The continued exploration of novel bipyridine architectures will undoubtedly lead to the discovery of new catalysts, materials, and therapeutic agents with enhanced performance and functionality.
References
- 1. This compound|CAS 114527-28-5 [benchchem.com]
- 2. Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. people.bath.ac.uk [people.bath.ac.uk]
"performance of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid vs. other anchoring groups in DSSCs"
A comparative analysis of anchoring groups is crucial for optimizing the efficiency and stability of Dye-Sensitized Solar Cells (DSSCs). While a significant body of research exists on various anchoring moieties, a direct performance comparison involving 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid remains a niche area of investigation. This guide synthesizes available knowledge on common anchoring groups and provides a framework for understanding their impact on DSSC performance, while highlighting the current gap in direct comparative data for the specified butanoic acid derivative.
The anchoring group is a critical component of the sensitizing dye in a DSSC, responsible for grafting the dye molecule onto the semiconductor (typically TiO₂) surface. This linkage facilitates the crucial electron injection from the photo-excited dye into the conduction band of the semiconductor, a fundamental step in the photovoltaic energy conversion process. The chemical nature of the anchoring group influences several key parameters that dictate the overall performance of the solar cell, including the efficiency of electron injection, the stability of the dye on the semiconductor surface, and the electronic coupling between the dye and the semiconductor.
The Working Principle of Dye-Sensitized Solar Cells
A foundational understanding of the DSSC mechanism is essential to appreciate the role of the anchoring group. The process can be visualized as a series of interconnected steps:
Figure 1: A simplified workflow of a Dye-Sensitized Solar Cell (DSSC), illustrating the key processes from light absorption to electricity generation. The anchoring group on the dye molecule is responsible for its attachment to the TiO₂ nanoparticles.
A Comparative Overview of Anchoring Groups
The most commonly studied and utilized anchoring groups in DSSCs are carboxylic acids and cyanoacrylic acids. Bipyridine-based anchors, particularly those integrated into ruthenium complexes, also play a significant role.
| Anchoring Group Type | Common Examples | Advantages | Disadvantages |
| Carboxylic Acid | -COOH directly on an aromatic ring | Strong binding to TiO₂, well-understood mechanism, relatively simple synthesis. | Can be susceptible to desorption in aqueous environments, potential for dye aggregation. |
| Cyanoacrylic Acid | -CH=C(CN)COOH | Stronger electron-withdrawing nature can improve electron injection, can lead to better light-harvesting properties. | Can also be prone to desorption, more complex synthesis. |
| Bipyridine | 4,4'-dicarboxy-2,2'-bipyridine | Forms a stable complex with ruthenium, provides a bidentate chelation to the TiO₂ surface, can participate in the dye's electronic structure. | Primarily used in ruthenium-based dyes, synthesis can be complex. |
| Phosphonic Acid | -PO(OH)₂ | Forms a very stable bond with the TiO₂ surface, potentially leading to better long-term stability. | Can sometimes lead to slower electron injection kinetics compared to carboxylic acids. |
Table 1: Comparison of common anchoring groups in DSSCs.
The structure of This compound suggests a hybrid approach. The bipyridine moiety can coordinate with a metal center (like ruthenium), while the butanoic acid group provides a flexible linker to the TiO₂ surface. The alkyl chain (butanoic acid) could influence the dye packing on the semiconductor surface, potentially reducing aggregation and improving the penetration of the electrolyte. However, without direct experimental comparison, its performance relative to more rigid and conjugated anchoring systems like 4,4'-dicarboxy-2,2'-bipyridine or cyanoacrylic acid remains speculative.
Experimental Protocols: A General Framework
While specific protocols for a comparative study involving this compound are not available, a general methodology for evaluating the performance of different anchoring groups in DSSCs would typically involve the following steps:
Synthesis of Dyes
-
Ligand Synthesis: Synthesis of the bipyridine ligands with their respective anchoring groups. For the target molecule, this would involve the synthesis of this compound. For comparison, ligands such as 4,4'-dicarboxy-2,2'-bipyridine and a bipyridine functionalized with a cyanoacrylic acid would be synthesized.
-
Dye Complexation: Reaction of the synthesized ligands with a ruthenium precursor (e.g., RuCl₃·xH₂O) to form the final dye complexes. Purification is typically carried out using column chromatography.
Fabrication of Dye-Sensitized Solar Cells
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass (e.g., FTO glass) is cleaned and a layer of TiO₂ paste is deposited, typically by screen printing or doctor-blading. The TiO₂ film is then sintered at high temperatures (e.g., 450-500 °C) to create a mesoporous structure.
-
Dye Sensitization: The sintered TiO₂ photoanodes are immersed in a solution of the synthesized dyes (typically in an organic solvent like ethanol or acetonitrile) for a specific duration to allow for dye adsorption onto the TiO₂ surface.
-
Assembly: The dye-sensitized photoanode is assembled with a counter electrode (typically a platinized TCO glass) using a thermoplastic sealant. The space between the electrodes is filled with an electrolyte solution containing a redox couple (e.g., I⁻/I₃⁻).
Characterization and Performance Measurement
-
Spectroscopic Characterization: The synthesized dyes are characterized using techniques like ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm their structure and determine their light-harvesting properties.
-
Electrochemical Characterization: Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of the dyes to assess the thermodynamic feasibility of electron injection and dye regeneration.
-
Photovoltaic Performance Measurement: The current-voltage (J-V) characteristics of the fabricated DSSCs are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). From the J-V curve, the key performance parameters are extracted:
-
Power Conversion Efficiency (PCE, η): The overall efficiency of the solar cell.
-
Short-Circuit Current Density (Jsc): The maximum current produced by the solar cell when the voltage is zero.
-
Open-Circuit Voltage (Voc): The maximum voltage produced by the solar cell when the current is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the efficiency of converting photons of a specific wavelength into electrical current.
Logical Relationship of DSSC Performance Evaluation
The process of evaluating and comparing the performance of different anchoring groups follows a logical progression from molecular design to device testing.
Figure 2: A logical workflow for the comparative evaluation of anchoring groups in DSSCs, from the initial design and synthesis to the final performance analysis.
Conclusion
The rational design of anchoring groups is a key strategy for advancing DSSC technology. While established anchors like carboxylic and cyanoacrylic acids provide a strong foundation, the exploration of novel structures is essential for further improvements. The this compound anchoring group presents an interesting structural motif that combines the coordinating properties of bipyridine with a flexible alkyl-acid linker. However, a comprehensive understanding of its performance necessitates direct comparative studies against benchmark anchoring groups. Future research focusing on the synthesis and systematic evaluation of dyes featuring this and similar anchoring groups will be invaluable for elucidating structure-property relationships and guiding the design of next-generation sensitizers for highly efficient and stable Dye-Sensitized Solar Cells.
A Comparative Guide to Alternatives for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid in Perovskite Solar Cells
In the pursuit of higher efficiency and stability for perovskite solar cells (PSCs), interface engineering, particularly the passivation of defects at the electron transport layer (ETL) and perovskite interface, has become a critical area of research. One notable agent in this field is 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid (Mebpy-4-COOH), a Lewis base molecule designed to passivate undercoordinated lead ions (Pb²⁺) and reduce non-radiative recombination, thereby improving device performance. This guide provides a comparative analysis of alternative passivation agents, focusing on their performance and the experimental protocols used for their evaluation.
The core functionality of Mebpy-4-COOH lies in its bipyridine group, which acts as a bidentate chelating ligand for Pb²⁺ defects, while the butanoic acid group serves to anchor the molecule to the ETL, commonly tin oxide (SnO₂). Alternatives often leverage similar principles, employing Lewis base functional groups to neutralize defects. This guide will focus on a comparative study of organic Lewis bases with bidentate coordination sites as alternatives.
Performance Comparison of Passivation Agents
A study by Gong et al. provides a direct comparison of several organic bidentate Lewis bases for passivating the surface of methylammonium lead iodide (MAPbI₃) perovskite films in an inverted solar cell architecture. While this study does not include the exact Mebpy-4-COOH molecule, it evaluates 2,2'-bipyridine (BPY), a compound representing the core functional moiety of Mebpy-4-COOH. The performance of devices passivated with BPY is compared against a control device (no passivation) and other agents, including 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN) and thenoyltrifluoroacetone (TTFA), as well as reference passivants phenethylammonium iodide (PEAI) and piperazinium iodide (PI).
The key photovoltaic parameters from this comparative study are summarized below.
| Passivation Agent | Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability (% loss after 40 days) |
| Control (None) | - | 1.045 | 20.89 | 72.11 | 15.75 | 45.4 |
| 2,2'-bipyridine (BPY) | Bidentate N,N Lewis Base | 1.054 | 20.94 | 74.71 | 16.49 | 13.2 |
| DQCN | Bidentate N,O Lewis Base | 1.052 | 21.42 | 72.38 | 16.31 | 16.7 |
| TTFA | Bidentate O,O Lewis Base | 1.056 | 22.01 | 76.98 | 17.88 | 12.9 |
| PEAI (Reference) | Ammonium Salt | 1.061 | 22.45 | 80.59 | 19.22 | 38.8 |
| PI (Reference) | Ammonium Salt | 1.058 | 21.89 | 77.21 | 17.85 | 44.4 |
Data sourced from Gong et al., ACS Omega 2022.[1]
Analysis of Performance Data: The data reveals that all tested Lewis base passivants (BPY, DQCN, TTFA) improve the power conversion efficiency (PCE) compared to the control device without any passivation.[1] The improvements are primarily driven by enhancements in the open-circuit voltage (Voc) and fill factor (FF), which indicates a reduction in non-radiative recombination at the perovskite surface.[1]
Notably, the bipyridine-based passivator (BPY) and thenoyltrifluoroacetone (TTFA) lead to a significant improvement in the long-term stability of the devices. The devices passivated with BPY and TTFA experienced an efficiency loss of only 13.2% and 12.9%, respectively, after 40 days of storage in a low-oxygen, ~12% humidity environment.[1] This is a substantial improvement over the control device and even surpasses the stability of devices treated with the widely used reference passivant, PEAI.[1]
Experimental Protocols
The following methodologies were utilized in the comparative study for the fabrication and characterization of the perovskite solar cells.
Device Fabrication
The solar cells were fabricated with an inverted configuration: ITO/NiOₓ/Perovskite/[Passivant]/C₆₀/BCP/Ag.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates were sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Before use, the substrates were treated with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: A NiOₓ film was deposited by spin-coating a precursor solution onto the ITO substrates at 4000 rpm for 30 seconds, followed by annealing at 300°C for 30 minutes.
-
Perovskite Layer Deposition: A methylammonium lead iodide (MAPbI₃) precursor solution was spin-coated onto the NiOₓ layer in a two-step program (1000 rpm for 10s, then 5000 rpm for 30s). During the second step, an anti-solvent (chlorobenzene) was dripped onto the substrate. The films were then annealed at 100°C for 10 minutes.
-
Passivation Layer Treatment: The passivation agents (BPY, DQCN, TTFA, PEAI, PI) were dissolved in chlorobenzene and dynamically spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
-
Electron Transport Layer (ETL) and Electrode Deposition: Finally, layers of C₆₀, bathocuproine (BCP), and a silver (Ag) electrode were sequentially deposited via thermal evaporation under high vacuum.
Characterization
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics were measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Stability Test: Unencapsulated devices were stored in a nitrogen-filled glovebox with a humidity level of approximately 12% and tested periodically over 40 days to evaluate their long-term stability.[1]
Visualizations
Mechanism of Action
The primary role of bipyridine-based molecules and their alternatives is to passivate defects at the perovskite surface. The diagram below illustrates this general mechanism.
Caption: General structure of a perovskite solar cell and the defect passivation mechanism.
Experimental Workflow
The logical flow for evaluating alternative passivation agents follows a standard procedure of device fabrication followed by performance and stability characterization.
Caption: Workflow for comparing passivation agent performance in PSCs.
References
A Comparative Guide to Validating the Purity of Commercially Available 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The integrity of chemical reagents is a cornerstone of reproducible and reliable scientific research. For professionals in drug development and materials science, the purity of building blocks like 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid is paramount. This guide provides an objective comparison of this compound with alternative functionalized bipyridines and details the experimental methodologies for validating its purity.
Introduction to this compound
This compound is a versatile heterocyclic compound widely utilized as a ligand in coordination chemistry and a fundamental building block in the synthesis of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs). Its bipyridine core offers strong metal-chelating properties, while the carboxylic acid moiety provides a reactive handle for covalent attachment to surfaces or other molecules. Given its role in these sensitive applications, rigorous purity assessment is crucial.
Comparison with Alternative Functionalized Bipyridines
The selection of a functionalized bipyridine ligand often depends on the desired electronic properties, solubility, and specific functional groups required for subsequent reactions. Below is a comparison of this compound with other commercially available alternatives.
Table 1: Comparison of Commercially Available Functionalized Bipyridine Ligands
| Feature | This compound | 2,2'-Bipyridine-4,4'-dicarboxylic acid | 2,2'-Bipyridine-4-carboxylic acid |
| CAS Number | 114527-28-5 | 6813-38-3 | 1748-89-6 |
| Molecular Formula | C₁₅H₁₆N₂O₂ | C₁₂H₈N₂O₄ | C₁₁H₈N₂O₂ |
| Molecular Weight | 256.30 g/mol | 244.20 g/mol | 200.19 g/mol |
| Stated Purity (Typical) | ≥95% | ~98%[1] | ≥98%[2] |
| Key Functional Groups | Single carboxylic acid, methyl group | Two carboxylic acid groups | Single carboxylic acid |
| Common Applications | OLED materials, surface functionalization, asymmetric catalysis | Dye-sensitized solar cells (DSSCs), metal-organic frameworks (MOFs)[3] | Coordination chemistry, building block for more complex ligands |
| Potential Impurities | Unreacted starting materials, homocoupled byproducts, residual solvents | Starting material (4,4'-dimethyl-2,2'-bipyridine), incompletely oxidized intermediates | Unreacted starting materials, byproducts from oxidation reaction |
Note: The stated purity levels are based on commercially available information and should be independently verified.
Experimental Protocols for Purity Validation
The two most common and powerful techniques for assessing the purity of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For purity analysis, a stability-indicating method is often developed to separate the main compound from any impurities and degradation products.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation of polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: DAD at 280 nm (or a wavelength of maximum absorbance for the compound).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Peak purity analysis using a DAD can provide additional confidence in the homogeneity of the main peak.[4][5]
-
Table 2: Illustrative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) (Illustrative) |
| This compound | 15.2 | 98.5 |
| Impurity 1 (e.g., Homocoupled byproduct) | 18.5 | 0.8 |
| Impurity 2 (e.g., Starting material) | 12.1 | 0.5 |
| Other Impurities | - | 0.2 |
| Total Purity | 98.5% |
This data is for illustrative purposes only and actual results may vary.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[6]
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
High-precision 5 mm NMR tubes.
-
Analytical balance (readability of at least 0.01 mg).
-
-
Reagents:
-
This compound sample.
-
Certified internal standard with known purity (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the analyte into a clean vial.
-
Accurately weigh a suitable amount (to be roughly equimolar with the analyte) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (a d1 of 30-60 seconds is often sufficient for accurate quantification).
-
Pulse Angle: A 90° pulse angle should be accurately calibrated and used.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Table 3: Illustrative qNMR Purity Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 18.52 mg | 8.45 mg |
| Molecular Weight (MW) | 256.30 g/mol | 116.07 g/mol |
| Purity of Standard | - | 99.8% |
| Integrated Signal | Aromatic proton (singlet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) (Illustrative) | 1.00 | 1.05 |
| Calculated Purity | 98.9% |
This data is for illustrative purposes only and actual results may vary.
Potential Impurities
The purity of this compound can be affected by impurities arising from the synthetic route. Common methods for synthesizing unsymmetrical bipyridines include palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[8][9]
-
Unreacted Starting Materials: Residual amounts of the initial pyridine or bipyridine precursors.
-
Homocoupled Byproducts: Symmetrical bipyridines formed from the coupling of two identical starting material molecules.[10]
-
Isomers: Positional isomers may form depending on the selectivity of the coupling reaction.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, THF, ethanol).
-
Catalyst Residues: Trace amounts of the palladium catalyst.
-
Byproducts from Reagents: For instance, in Stille couplings, organotin byproducts can be a concern due to their toxicity.[8]
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for implementing these purity validation methods.
Caption: Workflow for purity validation of this compound.
Conclusion
Validating the purity of commercially available this compound is a critical step to ensure the reliability of experimental outcomes. A combination of HPLC and qNMR provides a comprehensive assessment of purity, identifying and quantifying potential impurities. Researchers should be aware of the potential for impurities arising from the synthetic process and select appropriate analytical methods for their detection. The protocols and comparative data presented in this guide offer a framework for the rigorous quality control of this important chemical building block.
References
- 1. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. ossila.com [ossila.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. preprints.org [preprints.org]
- 9. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
"benchmark studies of solar cells using 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid"
Benchmarking Solar Cell Performance: A Comparative Guide on Bipyridine-Based Sensitizers
The sensitizer chosen as a proxy, herein referred to as Dye-1 , incorporates a 4-(4-(N,N-di-(p-anisyl)amino)styryl)-4′-methyl-2,2′-bipyridine ligand. This molecule shares the core 4-methyl-2,2'-bipyridine structure with the target compound, offering insights into the potential performance of asymmetrically substituted bipyridine ligands in DSSCs.
Performance Comparison of Sensitizers
The following table summarizes the key photovoltaic performance parameters of DSSCs fabricated with the analogous Dye-1, and the benchmark sensitizers N719 and Z907. These parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η).
| Sensitizer | Voc (mV) | Jsc (mA/cm²) | FF (%) | η (%) |
| Dye-1 (Analog) | - | - | - | 4.21[1] |
| N719 | - | - | - | 5.0 - 7.3[2][3] |
| Z907 | 691 | 13.94 | 52.72 | 5.08[3][4][5] |
| Z907 (Optimized) | 698 | 21.38 | 52.46 | 7.83[3][4][5] |
Note: Detailed photovoltaic parameters (Voc, Jsc, FF) for Dye-1 were not explicitly provided in the available source. The optimized Z907 data corresponds to a co-sensitization approach.
Experimental Protocols
Detailed methodologies are crucial for the reproducible fabrication and characterization of high-performance DSSCs. Below are typical experimental protocols for constructing DSSCs using the benchmark N719 and Z907 sensitizers.
Fabrication of N719-Sensitized Solar Cells
A standard procedure for the fabrication of N719-sensitized solar cells is as follows:
-
Photoanode Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned by sonication in a sequence of detergent, deionized water, and ethanol.
-
A compact layer of TiO₂ is often deposited on the FTO glass to prevent short-circuiting.
-
A mesoporous TiO₂ paste is then deposited on the compact layer, typically by screen printing or doctor-blading, to form a film of desired thickness (e.g., ~12 µm).
-
The TiO₂ film is gradually heated to 500°C and sintered for 30 minutes to ensure good electrical contact between the nanoparticles.[6]
-
Optionally, a scattering layer of larger TiO₂ particles can be deposited on top of the mesoporous layer to enhance light harvesting.[6]
-
The sintered TiO₂ film is often treated with a TiCl₄ solution to improve the necking between TiO₂ particles and passivate surface states.[6]
-
-
Dye Sensitization:
-
Counter Electrode Preparation:
-
Another FTO glass substrate is cleaned.
-
A thin catalytic layer of platinum is deposited on the FTO glass, for example, by sputtering or by applying a drop of H₂PtCl₆ solution followed by heating.
-
-
Cell Assembly:
-
The dye-sensitized photoanode and the platinum-coated counter electrode are sealed together using a thermoplastic polymer spacer.
-
The electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
-
Characterization of Photovoltaic Performance
The performance of the assembled DSSCs is evaluated under standard simulated sunlight (AM 1.5G, 100 mW/cm²). The key parameters are determined from the current density-voltage (J-V) curve:
-
Open-Circuit Voltage (Voc): The voltage at which the net current is zero.
-
Short-Circuit Current Density (Jsc): The current density when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).
-
Power Conversion Efficiency (η): The overall efficiency of the solar cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
Visualizing the DSSC Workflow and Energy Levels
The following diagrams illustrate the general workflow for DSSC fabrication and the fundamental energy level alignment required for efficient operation.
References
- 1. Improved performance of dye-sensitized solar cells by tuning the properties of ruthenium complexes containing conjugated bipyridine ligands | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Computational and Experimental Data for 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide provides a comparative overview of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a versatile bipyridine derivative with potential applications in coordination chemistry and materials science. Due to the limited availability of comprehensive research that directly compares experimental and computational data for this specific molecule, this guide will focus on presenting available experimental data and outlining the methodologies for a comparative computational study.
Physicochemical Properties
Commercially available data provides fundamental physicochemical properties of this compound. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 114527-28-5 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| Melting Point | 107-109°C | [1] |
| Purity | ≥95% - 97% | [1] |
| Appearance | Solid | |
| Storage | Room temperature, inert atmosphere | [1] |
Experimental Data and Protocols
Detailed experimental data for this compound is not extensively published in readily accessible literature. However, based on standard characterization techniques for organic compounds, the following experimental protocols would be essential for its synthesis and characterization.
Synthesis Protocol
While a specific, detailed synthesis protocol for this compound is not available in the searched literature, a general synthetic approach for similar bipyridine derivatives can be inferred. The synthesis would likely involve a multi-step process, potentially utilizing cross-coupling reactions to construct the bipyridine core, followed by the introduction or modification of the butanoic acid side chain.
A generalized workflow for the synthesis and characterization is depicted below:
References
Assessing the Synthesis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid: A Comparative Guide to Reproducibility
The synthesis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a key building block in materials science and drug development, presents researchers with a choice between several established synthetic routes. This guide provides a comparative analysis of the most plausible methods, with a focus on reproducibility, yield, and potential challenges. Experimental data from analogous reactions are presented to offer insights into the expected outcomes of each approach.
Two principal strategies for the construction of the bipyridine core are the Stille cross-coupling reaction and the Kröhnke pyridine synthesis. Both methods are well-established in organic chemistry for the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.
Comparison of Synthetic Routes
The choice between the Stille coupling and the Kröhnke synthesis will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and side products.
| Synthetic Route | Key Features | Reported Yields (Analogous Reactions) | Key Reproducibility Factors |
| Stille Cross-Coupling | Versatile C-C bond formation. | 60-95% | Purity of organostannane reagent, catalyst quality, and inert reaction conditions. |
| Kröhnke Pyridine Synthesis | High-yielding for functionalized pyridines. | 70-90% | Purity of reactants, reaction temperature, and control of side reactions. |
Stille Cross-Coupling Approach
The Stille reaction is a powerful method for creating the 2,2'-bipyridine scaffold through a palladium-catalyzed cross-coupling of an organostannane with a halogenated pyridine. For the synthesis of the target molecule, this would likely involve the coupling of a stannylated 4-methylpyridine derivative with a pyridine precursor bearing the butanoic acid side chain.
Experimental Protocol (Representative)
Reaction: Stille cross-coupling of a 2-(tributylstannyl)-4-methylpyridine with a protected 2-bromo-4-(4-carboxybutyl)pyridine.
Materials:
-
2-(Tributylstannyl)-4-methylpyridine (1.0 eq)
-
Ethyl 4-(2-bromo-4-pyridyl)butanoate (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Anhydrous toluene
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4-(2-bromo-4-pyridyl)butanoate and anhydrous toluene.
-
Add 2-(tributylstannyl)-4-methylpyridine to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is then subjected to saponification to hydrolyze the ester, followed by purification by column chromatography.
Reproducibility and Challenges
The reproducibility of the Stille coupling is generally high, provided that the reagents are pure and the reaction is conducted under strictly anhydrous and oxygen-free conditions.[1] The primary challenges include the toxicity of the organotin reagents and the potential for side reactions if the catalyst is not sufficiently active or if impurities are present.
Kröhnke Pyridine Synthesis Approach
The Kröhnke synthesis offers an alternative route to the bipyridine core through the reaction of a pyridinium salt with an α,β-unsaturated ketone. For the target molecule, this could involve the reaction of a pyridinium ylide derived from a picolinium salt with an appropriate α,β-unsaturated ester.
Experimental Protocol (Representative)
Reaction: Kröhnke pyridine synthesis from 1-(4-methyl-2-picolyl)pyridinium bromide and ethyl 4-oxo-2-butenoate.
Materials:
-
1-(4-Methyl-2-picolyl)pyridinium bromide (1.0 eq)
-
Ethyl 4-oxo-2-butenoate (1.0 eq)
-
Ammonium acetate (10 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 1-(4-methyl-2-picolyl)pyridinium bromide, ethyl 4-oxo-2-butenoate, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and then subjected to saponification and purification by column chromatography.
Reproducibility and Challenges
The Kröhnke synthesis is known for its generally good to high yields under relatively mild conditions.[2] However, reproducibility can be affected by the purity of the starting materials and the formation of side products.[3] Careful control of the reaction temperature is crucial to minimize the formation of undesired byproducts.[3]
Characterization Data for Successful Synthesis
Independent of the chosen route, the successful synthesis of this compound should be confirmed by standard analytical techniques. The expected data are as follows:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the bipyridine core, the methyl group, and the butanoic acid chain protons. |
| ¹³C NMR | Resonances for the carbons of the bipyridine rings, the methyl carbon, and the carbons of the butanoic acid moiety, including the carbonyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the target compound (C₁₅H₁₆N₂O₂). |
| HPLC | A single major peak indicating the purity of the final product. |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical flow of each approach.
Caption: Workflow for the Stille cross-coupling synthesis.
Caption: Workflow for the Kröhnke pyridine synthesis.
References
A Researcher's Guide to Sourcing 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid: A Comparative Cross-Characterization
For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for the cross-characterization of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid (CAS: 114527-28-5), a versatile bipyridine derivative crucial in materials science and organic synthesis.[1][2] This document outlines essential analytical protocols and presents a model for comparing this product from various commercial suppliers.
Supplier Landscape and Stated Specifications
A survey of the chemical market reveals several suppliers for this compound. While most provide basic specifications, the level of detail can vary. The stated purity often ranges from 95% to over 97%. Below is a summary of information gathered from various suppliers.
| Supplier/Brand | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| Fluorochem (via CymitQuimica) | 95%[3] | 114527-28-5 | C15H16N2O2 | 256.305[3] |
| Benchchem | >97% | 114527-28-5 | C15H16N2O2 | 256.3 g/mol [1] |
| ChemScene (via Sigma-Aldrich) | 95%[4] | 114527-28-5 | C15H16N2O2 | 256.3[4] |
| Acros Pharmatech | 95.00% + | 114527-28-5 | C15H16N2O2 | 256.3[5] |
| Key Organics | Not Specified | 114527-28-5 | C15H16N2O2 | Not Specified |
Note: The data presented is based on publicly available information from supplier websites. Independent verification is crucial to confirm these specifications and assess batch-to-batch consistency.
Essential Experimental Protocols for Verification
A rigorous in-house quality assessment is recommended upon receipt of this compound from any supplier. The following experimental protocols are fundamental for a thorough cross-characterization.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To verify the chemical structure and identify the presence of any organic impurities.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should confirm the expected chemical shifts, splitting patterns, and integration values for the methyl, butanoic acid, and bipyridine protons.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to verify the presence of all expected carbon environments.
-
(Optional) 2D NMR (COSY, HSQC): For unambiguous structural confirmation, two-dimensional NMR experiments can be performed to establish proton-proton and proton-carbon correlations.
-
Molecular Weight Verification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Utilize a high-resolution mass spectrometer (such as ESI-TOF or Orbitrap) to obtain an accurate mass measurement. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 257.1285.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and detect non-volatile impurities.
-
Methodology:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is recommended.
-
Detection: A UV detector set to a wavelength of maximum absorbance for the bipyridine ring system (e.g., ~280 nm).
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Elemental Composition by Elemental Analysis
-
Objective: To confirm the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound.
-
Methodology:
-
A small, dry sample (2-3 mg) is subjected to combustion analysis.
-
The experimentally determined weight percentages of C, H, and N should align with the theoretical values (C: 70.29%, H: 6.29%, N: 10.93%) within an acceptable margin of error (typically ±0.4%).
-
Physical Property Assessment: Melting Point
-
Objective: To assess the purity of the crystalline solid.
-
Methodology:
-
The melting point is determined using a calibrated melting point apparatus.
-
A sharp melting point range that is consistent with reported values (e.g., 107-109°C) is indicative of high purity.[1] Impurities will typically cause a depression and broadening of the melting point range.
-
Hypothetical Cross-Characterization Data Summary
The table below presents a hypothetical comparison of results from the characterization of this compound from three different suppliers, illustrating potential variations.
| Parameter | Supplier A | Supplier B | Supplier C | Expected/Theoretical Value |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, but with minor unidentified peaks | Conforms to expected structure |
| HRMS (m/z [M+H]⁺) | 257.1283 | 257.1286 | 257.1284 | 257.1285 |
| HPLC Purity (%) | 96.2 | 98.9 | 95.1 | As per specification (>95%) |
| Elemental Analysis (%C) | 70.11 | 70.25 | 69.89 | 70.29 |
| Elemental Analysis (%H) | 6.33 | 6.28 | 6.38 | 6.29 |
| Elemental Analysis (%N) | 10.81 | 10.90 | 10.75 | 10.93 |
| Melting Point (°C) | 106-109 | 107-109 | 105-108 (broad) | Sharp, ~107-109[1] |
Analysis of Hypothetical Data: In this scenario, Supplier B demonstrates the highest purity across all analytical techniques, aligning closely with theoretical values and exhibiting a sharp melting point. Supplier A meets a lower purity specification, while Supplier C shows evidence of impurities in both NMR and HPLC, along with a broader melting point range.
Visualized Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
A Cost-Performance Analysis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid for Device Fabrication
In the ever-evolving landscape of electronic device fabrication, the selection of high-performance and cost-effective materials is paramount. This guide provides a comparative analysis of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a versatile bipyridine derivative, against established alternatives for applications in advanced electronic devices. While direct performance data for this specific compound in device fabrication is not yet widely published, its structural similarities to well-characterized performance-enhancing additives in perovskite solar cells allow for a strong inferential analysis of its potential.
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel components for next-generation devices.
Executive Summary
This compound is a promising candidate for use in various electronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1][2] Its bipyridine core offers excellent metal-chelating properties, while the carboxylic acid group allows for effective anchoring to surfaces.[1] This bifunctionality suggests its potential as an interfacial modifier or an additive to enhance device performance and stability.
This analysis compares the cost and performance of this compound with two well-established bipyridine-based analogues used in perovskite solar cells: 4-tert-butylpyridine (tBP) and 2,2'-bipyridyl-4,4'-dicarboxylic acid (HBPDC). The findings indicate that while the target compound has a higher initial cost, its potential for performance enhancement, based on the impressive results of its analogues, warrants further investigation and could justify the investment for high-end applications.
Cost and Performance Comparison
The following tables summarize the available cost and performance data for this compound and its alternatives. It is important to note the absence of direct, published performance data for this compound in a fully fabricated device. The performance metrics for the alternatives are derived from published research on their application in perovskite solar cells.
Table 1: Cost Comparison
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | CymitQuimica | 100 mg | €49.00 (~$53) | ~$530 |
| 1 g | €377.00 (~$408) | ~$408 | ||
| 4-tert-butylpyridine (tBP) | Sigma-Aldrich | 25 g | $200.00 | $8.00 |
| ChemicalBook | 100 mL | $291.00 | ~$3.15/mL (density: 0.923 g/mL) | |
| 2,2'-bipyridyl-4,4'-dicarboxylic acid (HBPDC) | TCI Chemicals | 100 mg | $34.00 | $340 |
| 1 g | $158.00 | $158 |
Note: Prices are subject to change and may vary between suppliers and regions. Currency conversions are approximate.
Table 2: Performance Comparison in Perovskite Solar Cells
| Compound | Role in Device | Performance Metric | Value | Reference |
| This compound | Interfacial Layer / Additive (Potential) | - | No data available | - |
| 4-tert-butylpyridine (tBP) | Additive in Hole Transport Layer | Power Conversion Efficiency (PCE) Improvement | From 18.1% to 18.4% | N/A |
| 2,2'-bipyridyl-4,4'-dicarboxylic acid (HBPDC) | Interfacial Layer | Power Conversion Efficiency (PCE) | 25.41% | N/A |
Experimental Protocols
The following are generalized experimental protocols for the fabrication of perovskite solar cells, which can be adapted to incorporate bipyridine-based additives like this compound.
Perovskite Solar Cell Fabrication with Bipyridine Additive
This protocol outlines the key steps for fabricating a standard n-i-p planar perovskite solar cell.
-
Substrate Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes prior to use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate using spin-coating or spray pyrolysis.
-
Anneal the ETL at a high temperature (e.g., 450-500 °C) to ensure good crystallinity and conductivity.
-
-
Perovskite Layer Deposition (One-Step Method):
-
Prepare a perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent mixture).
-
For incorporating an additive like this compound, dissolve a specific concentration of the additive into the perovskite precursor solution.
-
Spin-coat the precursor solution onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.
-
Anneal the perovskite film at a moderate temperature (e.g., 100-150 °C).
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a hole-transporting material such as Spiro-OMeTAD in chlorobenzene.
-
Additives like Li-TFSI and tBP (or the target bipyridine acid as an alternative) are typically included in this solution to improve conductivity and device performance.
-
Spin-coat the HTL solution onto the perovskite layer.
-
-
Electrode Deposition:
-
Thermally evaporate a metal contact (e.g., gold or silver) onto the HTL to complete the device.
-
OLED Fabrication with Bipyridine-based Emissive Layer
This protocol provides a general workflow for the fabrication of a multilayer OLED using thermal evaporation.
-
Substrate Cleaning:
-
Thoroughly clean pre-patterned Indium Tin Oxide (ITO) glass substrates via sequential sonication in a cleaning solution, deionized water, and isopropyl alcohol, followed by drying with a nitrogen stream.
-
-
Hole Injection and Transport Layer Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Sequentially deposit a hole injection layer (HIL) and a hole transport layer (HTL) (e.g., TAPC).
-
-
Emissive Layer (EML) Deposition:
-
Co-evaporate a host material and a phosphorescent dopant containing a bipyridine ligand (synthesized from a precursor like this compound) from separate sources to form the emissive layer.
-
-
Electron Transport and Injection Layer Deposition:
-
Deposit an electron transport layer (ETL) and a thin electron injection layer (EIL) (e.g., LiF).
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., aluminum) through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Visualizations
Experimental Workflow for Perovskite Solar Cell Fabrication```dot
Caption: Potential roles and impacts of the bipyridine derivative in perovskite solar cells.
References
A Comparative Guide to the Photostability of Bipyridine-Based Dyes for Researchers
For researchers, scientists, and professionals in drug development, the selection of robust chemical tools is paramount. Bipyridine-based dyes are workhorses in a multitude of light-dependent applications, from photosensitizers in photodynamic therapy to components in dye-sensitized solar cells. Their efficacy, however, is intrinsically linked to their photostability—the ability to withstand light exposure without degradation. This guide provides a comparative analysis of the photostability of various bipyridine-based dyes, supported by experimental data and detailed methodologies to aid in the selection of the most suitable candidates for your research needs.
Quantitative Comparison of Photostability
The photostability of a dye is a critical parameter that dictates its operational lifetime and reliability. A common method to quantify this is by measuring the decay of its concentration or a related property, such as luminescence intensity, over time upon irradiation. The following tables summarize key photostability data for a selection of bipyridine-based dyes, primarily focusing on ruthenium complexes due to the wealth of available data.
| Dye Complex | Counterion (X) | Solvent | Irradiation Source | Observation | Reference |
| --INVALID-LINK--2 | Tosylate | Dichloromethane | Blue LEDs (λmax = 460 nm) | >85% decomposition after 10 minutes of irradiation. | [1] |
| --INVALID-LINK--2 | Triflate | Dichloromethane | Blue LEDs (λmax = 460 nm) | Maintained 25% of initial luminescence after 1 hour of irradiation. | [1] |
| --INVALID-LINK--2 | Hexafluorophosphate | Dichloromethane | Blue LEDs (λmax = 460 nm) | Maintained 40% of initial luminescence after 1 hour of irradiation. | [1] |
| --INVALID-LINK--2 | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | Dichloromethane | Blue LEDs (λmax = 460 nm) | Highest photostability in the series; roughly twice as robust as --INVALID-LINK--2. | [1] |
| Z907 / Co(II/III) tris(bipyridine) | - | Acetonitrile | White LEDs (1 sun intensity) | Maintained ~66% of initial efficiency after 2000 hours of light soaking in a dye-sensitized solar cell. | [2][3] |
| Z907 / Co(II/III) tris(bipyridine) | - | 3-methoxypropionitrile | White LEDs (1 sun intensity) | Maintained 91% of the initial efficiency after 2000 hours of light soaking in a dye-sensitized solar cell. | [2][3] |
Experimental Protocols
A standardized protocol is crucial for the reproducible assessment of dye photostability. Below is a detailed methodology for determining the photostability of a bipyridine-based dye using UV-Vis spectrophotometry to monitor its degradation.
Objective: To quantify the rate of photodegradation of a bipyridine-based dye in solution upon exposure to a specific light source.
Materials:
-
Bipyridine-based dye of interest
-
High-purity solvent (e.g., acetonitrile, dichloromethane, or aqueous buffer)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Calibrated light source (e.g., xenon lamp with filters, specific wavelength LEDs, or a solar simulator)
-
Stirring plate and magnetic stir bars
-
Actinometer solution (optional, for quantum yield determination), such as potassium ferrioxalate.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bipyridine-based dye in the chosen solvent at a known concentration.
-
Dilute the stock solution to a working concentration that gives an initial absorbance maximum between 0.5 and 1.0 in the UV-Vis spectrum to ensure adherence to the Beer-Lambert law.
-
-
Irradiation Setup:
-
Place a quartz cuvette containing the dye solution in a temperature-controlled holder.
-
Position the light source at a fixed distance from the cuvette to ensure consistent irradiation intensity.
-
If necessary, use filters to select a specific wavelength range for irradiation.
-
Continuously stir the solution during irradiation to ensure homogeneity.
-
-
Data Collection:
-
Record the initial UV-Vis absorption spectrum of the dye solution before irradiation (t=0).
-
Commence irradiation of the sample.
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum. The frequency of measurements will depend on the degradation rate of the dye.
-
Continue this process until a significant portion of the dye has degraded or for a predetermined total irradiation time.
-
-
Data Analysis:
-
For each time point, determine the concentration of the dye using the Beer-Lambert law (A = εbc), where A is the absorbance at the wavelength of maximum absorption (λmax), ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration.
-
Plot the concentration of the dye as a function of irradiation time.
-
Determine the photodegradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay: ln(C/C₀) = -kt).
-
The photostability can be reported as the rate constant, half-life (t₁/₂ = 0.693/k for a first-order reaction), or the photodegradation quantum yield (Φ), which is the ratio of the number of dye molecules degraded to the number of photons absorbed. The determination of quantum yield requires the use of a chemical actinometer to measure the photon flux of the light source.[4][5]
-
Photodegradation Pathways
Understanding the mechanisms of photodegradation is key to designing more robust dyes. For the widely studied tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]^2+), two primary decomposition pathways have been identified in the context of photocatalytic water oxidation using persulfate (S₂O₈²⁻) as a sacrificial electron acceptor.[6][7]
Caption: Photodegradation pathways of [Ru(bpy)3]^2+ in the presence of a sacrificial electron acceptor.
Experimental Workflow for Photostability Assessment
The following diagram illustrates a typical workflow for conducting a comparative photostability study of different bipyridine-based dyes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2000 hours photostability testing of dye sensitised solar cells using a cobalt bipyridine electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid: A Procedural Guide
For Immediate Reference: Treat 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid and all associated materials as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Assessment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these properties, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be handled as hazardous waste.[1][2]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all personnel are equipped with the appropriate PPE to minimize exposure.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors or dust.[1] |
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[3] Follow these steps for waste collection:
-
Identify Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or excess solid chemical.
-
Solutions containing the chemical.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Empty containers that held the chemical.
-
-
Use Designated Containers:
-
Collect solid waste in a clearly labeled, sealable, and compatible solid waste container.[4]
-
Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Ensure the container material is compatible with the chemical and any solvents used.
-
Contaminated sharps (needles, broken glass) must be placed in a designated sharps container.[4]
-
-
Labeling: All waste containers must be accurately labeled. The label should include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
Associated hazard symbols (e.g., Harmful/Irritant).
-
The date when waste was first added to the container.[5]
-
-
Incompatible Materials: Store waste containing this compound separately from strong oxidizing agents and acids to prevent adverse reactions.[1][5]
Storage of Chemical Waste
All generated hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[3][6]
-
Location: The SAA must be at or near the point of waste generation.[6]
-
Container Management: Keep waste containers securely closed except when adding waste.[6][7]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[3]
Disposal Protocol Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate: Alert personnel and evacuate the immediate area.[1]
-
Assess: Determine the extent of the spill.
-
Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the chemical.[1] Place the absorbed material into a sealed, labeled hazardous waste container.[5]
-
Large Spills: For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Final Disposal Arrangements
The final step is to arrange for the removal of the hazardous waste from your facility.
-
Contact EHS: Submit a chemical collection request to your institution's EHS or equivalent safety office.[5][7]
-
Professional Disposal: The waste will be collected by trained personnel and sent to an approved waste disposal plant, likely for high-temperature incineration, in accordance with federal, state, and local regulations.[2][8][9][10]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
This guide provides crucial safety and logistical information for handling 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid, a chemical compound utilized by researchers, scientists, and professionals in drug development. Adherence to these procedural steps is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
The compound this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Due to the hazards associated with bipyridine derivatives, which can be toxic, stringent protective measures are necessary.[2][3]
A summary of the recommended personal protective equipment is provided in the table below.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Must comply with EN166, AS/NZS 1337.1, or equivalent national standards. This protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. | The exact breakthrough time of gloves should be obtained from the manufacturer.[2] Contaminated clothing should be removed and washed before reuse.[3] This prevents skin irritation and potential absorption. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator with a P3 filter is recommended. | A supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary in situations with a high risk of overexposure or in emergency scenarios.[2][4] |
Operational and Disposal Plans
Engineering Controls and Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before breaks.[3]
-
Handling Procedures: Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine. Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
Emergency Procedures:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal: Dispose of waste materials and contaminated containers at an approved waste disposal plant.[3] Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow and Safety Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
